Oxprenolol
Beschreibung
A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. This compound competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983 and is indicated for cardiovascular disease.
See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...
Eigenschaften
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-73-9 (hydrochloride) | |
| Record name | Oxprenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043835 | |
| Record name | Oxprenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-01 g/L | |
| Record name | Oxprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6452-71-7 | |
| Record name | Oxprenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxprenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxprenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxprenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXPRENOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519MXN9YZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pharmacokinetics and pharmacodynamics of Oxprenolol in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Oxprenolol
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2][3] It is utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[4][5] As a moderately lipophilic compound, this compound readily crosses the blood-brain barrier, which influences its side-effect profile compared to more hydrophilic beta-blockers. This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and clinical study workflows.
Pharmacokinetics (PK)
The disposition of this compound in the body is characterized by rapid absorption followed by significant first-pass metabolism, influencing its bioavailability. Its moderately lipophilic nature governs its distribution, and it is primarily eliminated through hepatic metabolism.
Absorption
Following oral administration, this compound is well absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within 30 to 90 minutes for rapid-release formulations. The bioavailability of oral this compound is variable, ranging from 19% to 74%, due to considerable first-pass metabolism in the liver. Unlike propranolol, this compound does not exhibit a saturable first-pass elimination effect.
Distribution
This compound is approximately 80% bound to plasma proteins. Its lipophilicity allows it to penetrate effectively into most tissues, including the central nervous system (CNS). Studies in humans have shown a brain-to-blood concentration ratio of 50:1, which is higher than that of many other beta-blockers and contributes to a greater incidence of CNS-related side effects.
Metabolism
The liver is the primary site of this compound metabolism. The main metabolic pathway is direct O-glucuronidation, with oxidative reactions being minor routes. These metabolic processes result in the formation of inactive metabolites.
Excretion
This compound and its metabolites are excreted predominantly in the urine. A very small fraction, typically less than 4%, of the administered dose is excreted as the unchanged parent drug.
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for this compound derived from in vivo studies in humans.
Table 1: Pharmacokinetic Parameters of this compound (Oral vs. Intravenous Administration)
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Bioavailability | 19% - 74% | 100% (Reference) | |
| Elimination Half-life (t½) | 1.94 ± 0.37 hours | 2.31 ± 0.64 hours | |
| Time to Peak (Tmax) | 30 - 90 minutes | Not Applicable | |
| Protein Binding | ~80% | ~80% | |
| Primary Metabolism | Hepatic Glucuronidation | Hepatic Glucuronidation | |
| Primary Excretion | Renal (as metabolites) | Renal (as metabolites) | |
| Unchanged in Urine | < 4% | < 4% |
Pharmacodynamics (PD)
This compound exerts its therapeutic effects primarily by blocking beta-adrenergic receptors. Its partial agonist activity (ISA) results in a different physiological profile compared to beta-blockers lacking this property.
Mechanism of Action
This compound is a non-selective antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.
-
Beta-1 Receptor Blockade: By competitively inhibiting catecholamines (e.g., adrenaline, noradrenaline) at β1 receptors in the heart, this compound reduces heart rate (negative chronotropic effect), decreases myocardial contractility (negative inotropic effect), and slows atrioventricular conduction. This leads to a reduction in cardiac output and myocardial oxygen demand, which are beneficial in treating hypertension and angina.
-
Beta-2 Receptor Blockade: Blockade of β2 receptors in the juxtaglomerular apparatus inhibits renin production, subsequently reducing levels of angiotensin II and aldosterone. This action contributes to its antihypertensive effect by preventing vasoconstriction and water retention. Blockade of β2 receptors in the bronchioles can cause bronchoconstriction, a potential side effect in susceptible individuals.
-
Intrinsic Sympathomimetic Activity (ISA): this compound also possesses partial agonist activity, particularly at β2 receptors. This means it can cause a mild degree of receptor stimulation, which results in less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers without ISA.
Caption: Signaling pathway of this compound's beta-adrenergic blockade.
Dose-Response Relationship
The pharmacodynamic effects of this compound are well-correlated with its plasma concentrations. Beta-receptor blockade, evidenced by significant reductions in resting heart rate and exercise-induced tachycardia, occurs at plasma levels exceeding 60 ng/mL. However, higher plasma concentrations are generally required to lower blood pressure compared to those needed to slow the heart rate. The relationship between plasma concentration and the reduction in exercise heart rate follows a saturable, Emax-type model.
Table 2: Pharmacodynamic Effects of this compound
| Effect | Onset | Key Findings | Reference(s) |
| Beta-Blockade | Plasma concentrations > 60 ng/mL | Significant reduction in resting and exercise heart rate. | |
| Blood Pressure Reduction | Requires higher plasma concentrations than for heart rate reduction. | Effective in lowering systolic and diastolic blood pressure. | |
| Cardiac Output | Dose-dependent reduction. | Less negative inotropic effect than propranolol due to ISA. | |
| Plasma Renin Activity | Reduced. | Contributes to antihypertensive effect. |
Experimental Protocols & Methodologies
The characterization of this compound's PK/PD profile has been established through numerous in vivo studies, primarily in healthy human volunteers and specific patient populations.
Representative Pharmacokinetic/Pharmacodynamic Study Protocol
A common study design involves administering this compound to a cohort of subjects and measuring drug concentrations and physiological responses over time.
-
Subject Recruitment: Healthy adult volunteers or patients with conditions like coronary heart disease are recruited after providing informed consent. Subjects typically undergo a health screening to ensure they meet inclusion criteria.
-
Study Design: A randomized, crossover design is often employed. For instance, subjects might receive single oral doses (e.g., 20, 40, 80, 160 mg) and intravenous doses (e.g., 10, 20 mg) on separate occasions, with a washout period in between.
-
Drug Administration: The drug is administered under controlled conditions, for example, after an overnight fast.
-
Sample Collection: Blood samples are collected into heparinized tubes at predefined time points post-administration (e.g., 0, 15, 30, 60, 90 minutes, and then hourly for several hours). Plasma is separated via centrifugation and stored frozen until analysis.
-
Pharmacodynamic Assessment: Physiological parameters are measured concurrently with blood sampling. This includes monitoring heart rate and arterial blood pressure at rest and during standardized exercise tests (e.g., on a bicycle ergometer).
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using validated analytical methods such as gas-liquid chromatography (GLC) or enzyme immunoassay.
-
Data Analysis:
-
PK Analysis: Plasma concentration-time data are used to calculate key parameters like half-life, Cmax, Tmax, and Area Under the Curve (AUC) using non-compartmental or compartmental (e.g., two-compartment open model) analysis. Bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration.
-
PD Analysis: The measured physiological effects (e.g., change in heart rate) are plotted against time and against plasma concentration to establish the PK/PD relationship, often using an Emax model.
-
Caption: Workflow for a typical in vivo PK/PD study of this compound.
PK/PD Relationship
The therapeutic and adverse effects of this compound are a direct function of the interplay between its pharmacokinetics and pharmacodynamics. The concentration of the drug at the receptor site, which is driven by PK processes, determines the intensity of the pharmacodynamic response.
The relationship can be visualized as a sequence: the administered dose undergoes absorption and distribution, leading to a specific plasma concentration profile over time. This concentration drives the binding to beta-receptors, producing a physiological response. The intensity of this response, such as the reduction in heart rate, is directly related to the drug concentration, often in a non-linear, saturable manner as described by the Emax model.
Caption: Logical relationship between this compound's PK and PD.
Conclusion
The in vivo profile of this compound is that of a rapidly absorbed, non-selective beta-blocker with significant first-pass metabolism and a short elimination half-life. Its pharmacodynamic effects, including reductions in heart rate and blood pressure, are directly correlated with plasma concentrations, with beta-blockade initiated at levels above 60 ng/mL. The presence of intrinsic sympathomimetic activity differentiates its clinical effects from other beta-blockers. A thorough understanding of its PK/PD relationship, as detailed in this guide, is essential for its safe and effective use in clinical practice and for guiding further research in drug development.
References
- 1. db.cngb.org [db.cngb.org]
- 2. This compound hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Intrinsic Sympathomimetic Activity of Oxprenolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxprenolol is a non-selective β-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA). This dual-action mechanism distinguishes it from other classical β-blockers like propranolol. At its core, this compound acts as a partial agonist at β-adrenergic receptors. This means that in situations of low sympathetic tone, it elicits a modest agonistic response, while in the presence of high catecholamine levels, it competitively antagonizes the receptors. This technical guide provides a comprehensive exploration of the molecular mechanisms, signaling pathways, and experimental validation of this compound's ISA. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
β-adrenergic receptor antagonists, or β-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2][3] These drugs primarily function by blocking the effects of endogenous catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[4][5] While most β-blockers are pure antagonists, a subset, including this compound, exhibits what is known as intrinsic sympathomimetic activity (ISA).
This compound's ISA translates to a partial agonist effect on β-adrenergic receptors. This partial agonism leads to a baseline level of receptor stimulation, which can be clinically significant. For instance, it may result in a less pronounced decrease in resting heart rate and cardiac output compared to β-blockers without ISA, such as propranolol. This property can be advantageous in specific patient populations, potentially mitigating side effects like severe bradycardia. This guide delves into the fundamental principles of this compound's ISA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Molecular Mechanism of Intrinsic Sympathomimetic Activity
This compound is a non-selective β-blocker, meaning it has an affinity for both β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by a full agonist like isoproterenol, couple to the stimulatory G-protein (Gs). This coupling initiates a signaling cascade that leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), resulting in various physiological responses.
The intrinsic sympathomimetic activity of this compound arises from its nature as a partial agonist. When this compound binds to the β-adrenergic receptor, it induces a conformational change that is suboptimal for full Gs protein activation compared to a full agonist. Consequently, it stimulates adenylyl cyclase to a lesser extent, resulting in a submaximal production of cAMP.
In a state of low sympathetic tone (e.g., at rest), where endogenous catecholamine levels are low, the partial agonism of this compound leads to a net increase in receptor signaling compared to the basal state, manifesting as a mild sympathomimetic effect. Conversely, during periods of high sympathetic activity (e.g., exercise or stress), when catecholamine concentrations are elevated, this compound competes with these potent full agonists for receptor binding. By occupying the receptors and eliciting only a partial response, it effectively acts as an antagonist, blocking the more robust stimulation by endogenous ligands.
Signaling Pathways
The signaling pathway of a β-adrenergic receptor activated by a full agonist versus a partial agonist like this compound is depicted below. The key difference lies in the efficiency of Gs protein activation and the subsequent magnitude of the downstream signal.
Caption: Beta-adrenergic receptor signaling by full vs. partial agonists.
Quantitative Data
The intrinsic sympathomimetic activity of this compound is evident in its hemodynamic effects, particularly when compared to a non-ISA β-blocker like propranolol.
Table 1: Hemodynamic Effects of this compound vs. Propranolol in Hypertensive Patients
| Parameter | Baseline | After this compound | After Propranolol | Reference |
| Supine Heart Rate (beats/min) | 76.4 ± 2.0 | 65.6 ± 2.1 | - | |
| Supine Heart Rate (beats/min) | 82.0 ± 3.8 | - | 65.3 ± 3.7 | |
| Resting Heart Rate Change (%) | - | -14.2 ± 1.8 | -19.8 ± 2.8 | |
| Supine Systolic BP (mm Hg) | 141.8 ± 4.8 | 128.0 ± 5.1 | - | |
| Supine Diastolic BP (mm Hg) | 96.0 ± 2.3 | 87.2 ± 1.0 | - | |
| Supine Systolic BP (mm Hg) | 150.8 ± 5.5 | - | 129.9 ± 5.5 | |
| Supine Diastolic BP (mm Hg) | 98.0 ± 1.7 | - | 86.8 ± 3.4 | |
| Cardiac Output (L/min) | 6.85 ± 0.63 | 5.77 ± 0.45 | - | |
| Cardiac Output (L/min) | 6.79 ± 0.61 | - | 5.37 ± 0.37 |
Data are presented as mean ± SEM. BP = Blood Pressure.
As shown in the table, while both drugs effectively lower blood pressure, propranolol tends to cause a more significant reduction in resting heart rate, a clinical manifestation of the lack of ISA.
Experimental Protocols
The characterization of a compound's intrinsic sympathomimetic activity involves a combination of in vitro and in vivo experimental models.
In Vitro Assays
This assay is fundamental for determining the binding affinity (Ki) of a ligand to its receptor. A competitive binding assay is typically used.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes expressing β-adrenergic receptors from a suitable source (e.g., cell lines, animal tissue).
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, thus quantifying its agonistic activity.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Enantiomers of Oxprenolol and Their Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2] It is used clinically as a racemic mixture of its two enantiomers, (R)-(+)-oxprenolol and (S)-(-)-oxprenolol. As with many chiral drugs, the enantiomers of this compound exhibit significant differences in their pharmacological profiles, including their affinity for β-adrenergic receptors, their potency, and their pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereoselective pharmacology of this compound enantiomers, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Pharmacological Properties of this compound Enantiomers
Stereoselective Receptor Binding and Functional Activity
The (S)-(-)-enantiomer of this compound is reported to be 35 times more active as a β-blocker than the (R)-(+)-enantiomer. This stereoselectivity is a common feature among β-blockers, where the (-)-enantiomer typically possesses a much greater affinity for β-adrenergic receptors.[3] Functional studies in anesthetized rats have shown that the (-)-isomer of this compound is markedly more effective at suppressing ischemia-induced arrhythmias, including ventricular ectopic beats, ventricular tachycardia, and ventricular fibrillation, compared to the (+)-isomer.[4]
This compound is classified as a non-selective β-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[5] These receptors are coupled to Gs-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound inhibits the effects of catecholamines like epinephrine and norepinephrine, resulting in decreased heart rate, cardiac contractility, and blood pressure.
Furthermore, this compound possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate β-adrenergic receptors in the absence of a full agonist. This partial agonist activity is also expected to reside predominantly in the (S)-enantiomer.
Data Presentation
Table 1: Comparative Potency of this compound Enantiomers
| Enantiomer | Relative β-Blocking Activity | Reference |
| (S)-(-)-Oxprenolol | ~35 times more active than (R)-enantiomer | |
| (R)-(+)-Oxprenolol | Less active |
Table 2: Stereoselective Pharmacokinetics of this compound in Humans (Oral Administration of 80 mg Racemic this compound)
| Parameter | (R)-(+)-Oxprenolol | (S)-(-)-Oxprenolol | R/S Ratio | Reference |
| Area Under the Plasma Concentration-Time Curve (AUC) | Higher | Lower | 1.19 | |
| Oral Clearance | Lower | Higher | 0.84 | |
| Intrinsic Clearance | Lower | 1.5 times higher than (R)-enantiomer | - | |
| Free Fraction in Plasma | 4% higher than (S)-enantiomer | Lower | - | |
| Plasma Concentration of Glucuronide Conjugate | Lower | More than 3 times higher than (R)-glucuronide | - | |
| Renal Clearance of Glucuronide Conjugate | ~172 ml/min | ~49 ml/min | - |
Experimental Protocols
Chiral Separation of this compound Enantiomers
Methodology: High-Performance Liquid Chromatography (HPLC)
A common method for the separation of this compound enantiomers is chiral HPLC. While various specific methods exist, a general approach involves the use of a chiral stationary phase (CSP).
-
Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak).
-
Mobile Phase: A mixture of organic solvents, often a combination of a non-polar solvent like hexane and a more polar solvent like isopropanol or ethanol, sometimes with a small amount of an acidic or basic modifier to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where this compound absorbs, typically around 270-280 nm.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Temperature: The column temperature is controlled to optimize separation.
Workflow for Chiral HPLC Separation
References
- 1. This compound hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of beta-adrenoceptor blocking agents, with differing ancillary properties, on the arrhythmias resulting from acute coronary artery ligation in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of beta-adrenoceptor blocking agents, with differing ancillary properties, on the arrhythmias resulting from acute coronary artery ligation in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Beyond Beta-Blockade: An In-depth Technical Guide to the Molecular Targets of Oxprenolol
For Immediate Release
[CITY, STATE] – [Date] – While widely recognized for its therapeutic effects as a non-selective beta-adrenergic receptor antagonist, the pharmacological profile of Oxprenolol extends to several other key molecular targets. This guide provides a comprehensive overview of these off-target interactions, offering valuable insights for researchers, scientists, and drug development professionals. By delving into the quantitative data, experimental methodologies, and associated signaling pathways, this document aims to facilitate a deeper understanding of this compound's multifaceted mechanism of action and to inform future drug discovery and repurposing efforts.
Overview of Non-Adrenergic Molecular Targets
This compound's interaction with molecular targets beyond the beta-adrenergic system contributes to its overall pharmacological effects. These interactions primarily involve serotonin (5-HT) receptors and voltage-gated ion channels, which are responsible for its membrane-stabilizing properties. Furthermore, its intrinsic sympathomimetic activity (ISA) is a result of partial agonism at beta-adrenergic receptors, a nuanced interaction that sets it apart from other beta-blockers.
Quantitative Analysis of Off-Target Interactions
The following table summarizes the known quantitative data for this compound's binding and functional activity at its non-beta-adrenergic targets. This data provides a basis for comparing the potency of this compound at these sites relative to its primary targets.
| Target | Parameter | Value | Species/Tissue | Reference |
| Serotonin Receptor 5-HT1A | Kᵢ (antagonist) | 94.2 nM | Rat brain tissue | [1] |
| Serotonin Receptor 5-HT1B | Kᵢ (antagonist) | 642 nM | Rat brain tissue | [1] |
| Voltage-Gated Sodium Channels | Inhibition of fast current | High concentrations required | Frog trabeculae | |
| Voltage-Gated Calcium Channels | Reduction of slow current | High doses (2 x 10⁻⁶ - 10⁻⁴ M) | Frog trabeculae |
Detailed Experimental Methodologies
A thorough understanding of the experimental protocols used to characterize these interactions is crucial for replicating and building upon existing research.
Radioligand Binding Assay for 5-HT₁ₐ Receptors
This protocol outlines the methodology for determining the binding affinity (Kᵢ) of this compound for the 5-HT₁ₐ receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the 5-HT₁ₐ receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]-8-OH-DPAT (a 5-HT₁ₐ agonist)
-
Non-specific binding control: 10 µM 5-HT
-
Tissue preparation: Rat hippocampal membranes
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Test compound: this compound in various concentrations
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat hippocampal tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration of 1-2 mg/mL.
-
In triplicate, assay tubes are prepared containing:
-
50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM)
-
50 µL of assay buffer (for total binding), 10 µM 5-HT (for non-specific binding), or varying concentrations of this compound.
-
400 µL of the membrane preparation.
-
-
The tubes are incubated at 25°C for 60 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
References
Cellular Effects of Oxprenolol in Cardiac Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular and molecular effects of oxprenolol on cardiac muscle cells. This compound is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2][3][4][5] This document details its mechanism of action, impact on key signaling pathways, electrophysiological properties, and effects on cardiomyocyte contractility. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's cardiac cellular pharmacology.
Introduction
This compound is a beta-blocker utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its pharmacological profile is distinguished by its non-selective antagonism of both β1 and β2-adrenergic receptors, coupled with partial agonist activity (intrinsic sympathomimetic activity) and membrane-stabilizing effects. In cardiac muscle cells, these properties translate into a complex interplay of effects that modulate heart rate, contractility, and electrical excitability. This guide aims to provide a detailed technical examination of these cellular effects to support further research and drug development.
Mechanism of Action at the Receptor Level
This compound's primary mechanism of action in cardiomyocytes is the competitive antagonism of β1-adrenergic receptors. These receptors are predominantly found in the heart and are integral to the sympathetic nervous system's "fight or flight" response. By blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-receptors, this compound mitigates their stimulatory effects on the heart. This blockade results in a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction).
A key feature of this compound is its intrinsic sympathomimetic activity (ISA), which means it can also mildly stimulate the β-receptors it blocks. This partial agonism can be advantageous in preventing excessive bradycardia. Furthermore, this compound exhibits membrane-stabilizing properties, which contribute to its anti-arrhythmic effects by influencing ion channel function.
Impact on Intracellular Signaling Pathways
The binding of this compound to β1-adrenergic receptors in cardiomyocytes initiates a cascade of intracellular signaling events. The canonical β-adrenergic signaling pathway is modulated as follows:
-
Adenylyl Cyclase Inhibition: In the presence of an agonist like isoproterenol, this compound acts as an antagonist, leading to the inhibition of adenylyl cyclase activity. This reduces the conversion of ATP to cyclic AMP (cAMP).
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of the second messenger cAMP.
-
Decreased Protein Kinase A (PKA) Activity: Lower cAMP levels lead to reduced activation of cAMP-dependent protein kinase (PKA).
-
Modulation of PKA Substrate Phosphorylation: The diminished PKA activity results in decreased phosphorylation of key downstream targets that regulate cardiac function, including:
-
Phospholamban (PLN): Dephosphorylation of phospholamban at serine 16 (Ser16) and threonine 17 (Thr17) leads to increased inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), resulting in reduced calcium reuptake into the sarcoplasmic reticulum.
-
Troponin I (TnI): Reduced phosphorylation of troponin I at serines 23 and 24 (Ser23/24) increases the calcium sensitivity of the myofilaments.
-
The following diagram illustrates the β-adrenergic signaling pathway and the point of intervention by this compound.
References
- 1. ionoptix.com [ionoptix.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. hellobio.com [hellobio.com]
- 4. Inhibition of the cardiac L-type calcium channel current by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]
Oxprenolol's Impact on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of oxprenolol, a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA), on the renin-angiotensin system (RAS). By synthesizing data from multiple clinical studies, this document offers a comprehensive overview of the quantitative effects, underlying mechanisms, and experimental methodologies used to evaluate this interaction.
Core Mechanism of Action
This compound exerts its influence on the renin-angiotensin system primarily through the blockade of beta-1 adrenergic receptors located on the juxtaglomerular cells of the kidney. This action inhibits the release of renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I, thereby downregulating the entire renin-angiotensin-aldosterone system (RAAS) cascade. The subsequent reduction in angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention, contributes to this compound's antihypertensive effects.
Quantitative Effects on RAAS Components
Clinical investigations have consistently demonstrated this compound's ability to suppress plasma renin activity (PRA). The magnitude of this effect can vary depending on the patient's baseline renin levels, the dosage of this compound administered, and the duration of treatment.
Effect on Plasma Renin Activity (PRA)
| Study Population | This compound Dosage | Treatment Duration | Baseline PRA (mean ± SD/SEM) | Post-treatment PRA (mean ± SD/SEM) | Percentage Reduction | Citation(s) |
| Normal-renin essential hypertension | 40 mg t.i.d. (in combination with prazosin) | 3 days | 1.04 ± 0.15 ng/mL/h | Decreased | Not specified | |
| High-renin hypertensive patients | Slow-release formulation | Acute & Chronic | Not specified | Not specified | 59% (acute), 62% (chronic) | |
| Essential hypertension | 80-240 mg/day | 10 days | Not specified | Significant fall | Not specified | |
| Hypertensive patients pretreated with diuretics | Not specified | 1st day and 7th day | Increased by diuretic | Reduced on day 1, less so on day 7 | Not specified |
Effect on Aldosterone and Angiotensin II
The reduction in renin activity subsequently leads to decreased levels of angiotensin II and aldosterone. However, the effect on aldosterone may be less pronounced or not statistically significant in some studies.
| Study Population | This compound Dosage | Treatment Duration | Effect on Aldosterone | Effect on Angiotensin II | Citation(s) |
| General review | Not specified | Not specified | Changes not significant | Inhibited production | |
| Hypertensive patients pretreated with diuretics | Not specified | 7 days | Directly correlated with blood pressure decrements | Not specified | |
| General review | Not specified | Not specified | Inhibited production | Inhibited production |
Detailed Experimental Protocols
The following outlines a typical experimental workflow for a clinical trial investigating the effects of this compound on the renin-angiotensin system.
Subject Recruitment and Characteristics
-
Inclusion Criteria: Studies typically recruit adult patients (e.g., aged 18-65) with a diagnosis of essential hypertension. Patients are often categorized based on their baseline plasma renin activity (e.g., low, normal, or high renin hypertension).
-
Exclusion Criteria: Common exclusion criteria include secondary hypertension, severe renal or hepatic impairment, heart failure, atrioventricular block, and a history of bronchospastic disease.
Study Design
-
Design: Many studies employ a randomized, double-blind, placebo-controlled, or crossover design.
-
Washout Period: A washout period of several weeks is typically implemented, during which patients discontinue any previous antihypertensive medications to establish a stable baseline.
Intervention
-
Dosage and Administration: this compound is administered orally, with dosages ranging from 80 mg to 240 mg per day, sometimes given in divided doses (e.g., t.i.d. - three times a day). Slow-release formulations have also been investigated.
-
Treatment Duration: The duration of treatment varies from a few days to several weeks or months to assess both acute and chronic effects.
Outcome Measures and Assays
-
Primary Endpoints: The primary endpoints are typically the changes in systolic and diastolic blood pressure and plasma renin activity.
-
Secondary Endpoints: Secondary endpoints may include changes in heart rate, plasma aldosterone, and angiotensin II levels.
-
Blood Sampling: Venous blood samples are collected at baseline and at specified intervals during the treatment period. Samples for PRA and aldosterone are often collected under standardized conditions (e.g., after a period of rest in the supine or upright position).
-
Assay for Plasma Renin Activity (PRA): PRA is commonly measured by radioimmunoassay (RIA). This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen in the patient's plasma. The plasma sample is incubated at 37°C for a specific period, and the generated angiotensin I is then measured by RIA. Results are typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
-
Assay for Aldosterone: Plasma aldosterone concentrations are also frequently determined by radioimmunoassay.
Statistical Analysis
Data are typically analyzed using appropriate statistical tests, such as paired t-tests or ANOVA, to compare baseline and post-treatment values within and between treatment groups. Correlation analyses may be performed to assess the relationship between the reduction in blood pressure and the suppression of RAAS components.
Logical Relationships and Clinical Implications
The suppression of the renin-angiotensin system is a key mechanism contributing to the antihypertensive effect of this compound, particularly in patients with normal to high baseline renin levels. However, the relationship is not always straightforward, and other mechanisms, such as reduced cardiac output and a decrease in sympathetic nervous system activity, also play a significant role.
Initial Studies on Oxprenolol for Hypertension Treatment: A Technical Guide
An In-depth Analysis of the Foundational Clinical Research for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol, a non-selective beta-adrenergic receptor antagonist, was among the early beta-blockers investigated for the management of hypertension. Its unique pharmacological profile, characterized by partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), set it apart from other beta-blockers of its time and sparked considerable research into its clinical utility and mechanism of action. This technical guide provides a comprehensive overview of the initial studies that established this compound as an effective antihypertensive agent. It delves into the quantitative outcomes of these early trials, details the experimental protocols employed, and visually represents the drug's mechanism of action through signaling pathway diagrams.
Mechanism of Action
This compound exerts its antihypertensive effects primarily through the competitive blockade of β1-adrenergic receptors in the heart and β2-adrenergic receptors in the peripheral vasculature and other tissues.[1][2]
-
β1-Adrenergic Blockade: By blocking β1-receptors in the heart, this compound reduces heart rate, myocardial contractility, and cardiac output, which are key determinants of blood pressure.[1] This action is particularly effective in conditions of elevated sympathetic tone.
-
β2-Adrenergic Blockade: Blockade of β2-receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin.[2] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and decreased sodium and water retention.
-
Intrinsic Sympathomimetic Activity (ISA): A distinguishing feature of this compound is its partial agonist activity at β-adrenergic receptors.[1] This means that in addition to blocking the effects of potent endogenous catecholamines like epinephrine and norepinephrine, this compound itself can weakly stimulate these receptors. This ISA was hypothesized to mitigate some of the adverse effects associated with complete beta-blockade, such as excessive bradycardia and a pronounced reduction in cardiac output at rest.
Signaling Pathways
The cellular mechanisms underlying this compound's action involve the modulation of intracellular signaling cascades. The following diagrams illustrate the key pathways.
Summary of Key Initial Clinical Trials
The following tables summarize the quantitative data from pivotal early clinical trials that investigated the efficacy of this compound in treating hypertension.
| Table 1: Controlled Trial of this compound and Practolol in Hypertension (Leishman et al., 1970) | ||||
| Treatment Group | Number of Patients | Mean Initial Blood Pressure (mmHg) | Mean Final Blood Pressure (mmHg) | Mean Reduction in Blood Pressure (mmHg) |
| This compound | 25 | 181 / 109 | 163 / 98 | 18 / 11 |
| p-value | <0.001 / <0.001 |
| Table 2: Antihypertensive Effectiveness of this compound Administered Twice Daily (Tuckman and Rosenfeld, 1976) | |||
| Measurement | Placebo | This compound (Mean Dose: 256 mg/day) | p-value |
| Standing Blood Pressure (mmHg) | 145 (±4) / 108 (±1) | 130 (±4) / 98 (±4) | <0.001 (systolic) / <0.01 (diastolic) |
| Recumbent Blood Pressure (mmHg) | 146 (±4) / 107 (±1) | 138 (±5) / 93 (±2) | <0.06 (systolic) / <0.01 (diastolic) |
| Table 3: Comparison of this compound and Methyldopa in Hypertension (Barritt et al., 1976) | |||
| Treatment | Number of Patients | Dosage Range | Key Finding |
| This compound | 24 (completed both treatments) | Up to 960 mg/day | Blood pressure falls were similar to methyldopa in supine, standing, and post-exercise states. |
| Methyldopa | 24 (completed both treatments) | Up to 3 g/day | Increasing dosage beyond a modest level had no consistent additional pressure-lowering effect for either drug. |
Experimental Protocols of Key Studies
Controlled Trial of this compound and Practolol in Hypertension (Leishman et al., 1970)
-
Study Design: A controlled clinical trial.
-
Patient Population: 25 patients with essential hypertension.
-
Methodology:
-
Patients received either this compound or practolol.
-
The dosage of this compound was initiated at 20 mg four times a day and was increased as needed to achieve blood pressure control.
-
Blood pressure was measured in the supine position.
-
-
Primary Outcome: Reduction in blood pressure from baseline.
-
Statistical Analysis: The significance of the blood pressure reduction was assessed using statistical tests, with a p-value of <0.05 considered significant.
Antihypertensive Effectiveness of this compound Administered Twice Daily (Tuckman and Rosenfeld, 1976)
-
Study Design: A clinical trial to evaluate the efficacy of a twice-daily dosing regimen.
-
Patient Population: 15 ambulatory male patients with a standing diastolic blood pressure of at least 100 mmHg after a 3-week treatment period with hydrochlorothiazide and a placebo for this compound.
-
Methodology:
-
Following the placebo period, patients received this compound at a starting dose of 40 mg twice daily.
-
The dose was titrated weekly to 80 mg and then 160 mg twice daily if the standing diastolic blood pressure remained above 90 mmHg.
-
Blood pressure was measured in both standing and recumbent positions.
-
-
Primary Outcome: Change in standing and recumbent blood pressure from the final placebo visit to the final this compound treatment visit.
-
Statistical Analysis: Paired t-tests were likely used to compare blood pressure measurements before and after this compound treatment.
Comparison of this compound and Methyldopa in Hypertension (Barritt et al., 1976)
-
Study Design: A within-patient, double-blind, crossover trial.
-
Patient Population: 29 patients with persistent hypertension, with 24 completing both treatment arms.
-
Methodology:
-
Patients were randomly assigned to receive either this compound or methyldopa first.
-
There was a dose-finding period, followed by an assessment period and a washout period before crossing over to the other drug.
-
Low-dose this compound was defined as ≤ 320 mg/day, and high-dose was up to 960 mg/day. Low-dose methyldopa was ≤ 1 g/day , and high-dose was up to 3 g/day .
-
Blood pressure was measured in the supine, standing, and post-exercise states.
-
-
Primary Outcome: Comparison of blood pressure reduction between this compound and methyldopa.
-
Statistical Analysis: Within-patient comparisons were made to assess the relative efficacy of the two drugs.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the early clinical trials of this compound.
Conclusion
The initial studies on this compound for the treatment of hypertension, conducted primarily in the 1970s, were instrumental in establishing its efficacy as an antihypertensive agent. These trials, though varying in design, consistently demonstrated a statistically significant reduction in both systolic and diastolic blood pressure. The unique property of intrinsic sympathomimetic activity was a key area of investigation, with the hypothesis that it might offer a more favorable side-effect profile compared to non-ISA beta-blockers. The methodologies employed in these early studies, including controlled trials, dose-titration, and comparative designs, laid the groundwork for the future clinical development and understanding of beta-blockers in the management of cardiovascular diseases. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed look into the foundational evidence base for this compound in hypertension.
References
Early Research on Oxprenolol for Anxiety Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid to late 20th century, the serendipitous discovery of the anxiolytic properties of beta-adrenergic receptor antagonists marked a significant development in psychiatric pharmacotherapy. Initially developed for cardiovascular conditions, drugs like oxprenolol were observed to alleviate the somatic symptoms of anxiety, prompting a wave of research into their efficacy for anxiety disorders. This technical guide provides an in-depth analysis of the early clinical research on this compound in the context of anxiety, focusing on the foundational studies that shaped our initial understanding of its therapeutic potential. The document adheres to a technical format, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams as understood in the era of the research.
Core Concept: The Role of Beta-Adrenergic Blockade in Anxiety
Early research into the biological underpinnings of anxiety implicated the sympathetic nervous system and the "fight-or-flight" response. The prevailing hypothesis was that excessive beta-adrenergic stimulation by catecholamines, such as adrenaline and noradrenaline, was responsible for many of the peripheral manifestations of anxiety, including palpitations, tremors, and tachycardia. Beta-blockers, by competitively antagonizing beta-adrenergic receptors, were thought to interrupt this pathway, thereby reducing the somatic symptoms of anxiety.[1] this compound, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), was a subject of particular interest.
Mechanism of Action: Beta-Adrenergic Signaling Pathway (Early 1980s Conceptualization)
During the period of this early research, the understanding of cellular signaling was evolving. The beta-adrenergic receptor was known to be a cell surface receptor that, when stimulated by an agonist like adrenaline, initiated a downstream signaling cascade. The key components of this pathway, as conceptualized in the early 1980s, are depicted below.
Key Clinical Trials: A Quantitative Overview
The following tables summarize the quantitative data from pivotal early clinical trials investigating the efficacy of this compound in anxiety disorders.
Table 1: this compound vs. Diazepam and Placebo in Primary Clinical Anxiety
| Study | Johnson, Singh & Leeman (1976) |
| Metric | This compound |
| Number of Patients | N/A |
| Dosage | N/A |
| Primary Outcome Measure | Psychiatric Rating Scale |
| Mean Score at Baseline | N/A |
| Mean Score at Endpoint | N/A |
| Key Finding | Diazepam was generally more effective with a more rapid onset of symptom reduction than this compound.[2] |
N/A: Data not available in the abstract.
Table 2: this compound vs. Propranolol in Anxiety States
| Study | Becker (1976) |
| Metric | This compound |
| Number of Patients | N/A |
| Dosage | N/A |
| Primary Outcome Measures | 19-item Psychiatric Rating Scale, Visual Analogue Scales |
| Efficacy | Effective in treating anxiety and tension. |
| Tolerability | Significantly better tolerated than propranolol.[3] |
| Key Finding | Little difference in efficacy was observed between the two drugs; both were effective.[3] |
N/A: Data not available in the abstract.
Table 3: this compound vs. Diazepam in Examination Stress
| Study | Krishnan (1976) |
| Metric | This compound |
| Number of Patients | 16 |
| Dosage | 80 mg daily |
| Primary Outcome Measures | Student and physician assessment of anxiety and tension, student's confidence, and examination results. |
| Anxiety & Tension Reduction | Equally effective as diazepam. |
| Student Confidence | No significant change. |
| Examination Performance | Significantly more successful than anticipated by tutors. |
| Key Finding | This compound was as effective as diazepam in relieving anxiety and tension, but without the potential for impairing examination performance. |
Table 4: this compound vs. Diazepam and Placebo in Moderately Severe Anxiety
| Study | Burrows et al. (1976) |
| Metric | This compound |
| Number of Patients | Total of 62 patients across all groups. |
| Dosage | N/A |
| Primary Outcome Measures | Hamilton Anxiety Scale, Target Symptom Improvement Score |
| Improvement at Week 3 | Greater improvement than placebo. |
| Key Finding | Both this compound and diazepam showed greater improvement than placebo by the third week of treatment. |
N/A: Specific patient numbers per group and dosages not available in the abstract.
Experimental Protocols
Detailed methodologies from the key early clinical trials are outlined below.
Experimental Protocol: Krishnan (1976) - this compound in Examination Stress
-
Objective: To compare the anxiolytic properties and effects on performance of this compound versus diazepam in students experiencing examination stress.
-
Study Design: A double-blind, between-patient clinical trial.
-
Participants: 32 students exhibiting symptoms of examination stress.
-
Inclusion/Exclusion Criteria: Not specified in the provided summary.
-
Interventions:
-
This compound: 80 mg daily.
-
Diazepam: 4 mg daily.
-
-
Assessments:
-
Student Self-Assessment: Anxiety and tension were rated on a visual analogue scale. Students also recorded their sleep duration and estimated their chance of passing the examination.
-
Physician's Assessment: The physician assessed each student's anxiety on a 4-point scale and recorded personality type, pulse rate, cigarette consumption, and skin condition.
-
Tutor's Assessment: The student's tutor provided an estimation of whether the student would pass or fail, including the expected grade.
-
-
Procedure: Assessments were conducted at four time points: (i) before treatment, (ii) 1 to 2 days before the examination, (iii) during the examination period, and (iv) after the examination.
-
Statistical Analysis: Not detailed in the provided summary.
Experimental Protocol: General Outline for Early this compound Anxiety Trials (Based on available abstracts)
The following workflow represents a generalized protocol for the early double-blind, placebo-controlled trials of this compound for anxiety, based on the common elements described in the abstracts of studies from that era.
Discussion and Conclusion
The early clinical research on this compound for anxiety disorders provided foundational, albeit at times mixed, evidence for its efficacy. The available data suggest that this compound was effective in reducing the somatic symptoms of anxiety, with a tolerability profile that was in some cases superior to other beta-blockers like propranolol. The study by Krishnan (1976) in the context of examination stress is particularly noteworthy, as it suggested that this compound could mitigate anxiety without the cognitive impairment sometimes associated with benzodiazepines like diazepam.
However, other studies indicated that diazepam had a more rapid and generally more potent anxiolytic effect. The limitations of the early research, from a modern perspective, include smaller sample sizes, less standardized diagnostic criteria for anxiety disorders, and a lack of detailed reporting of statistical analyses in some publications.
References
Methodological & Application
Preparation of Oxprenolol Hydrochloride for In Vitro Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol hydrochloride is a non-selective β-adrenergic receptor antagonist, commonly known as a beta-blocker. It exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-1 and β-2 adrenergic receptors. This blockade attenuates the downstream signaling cascades associated with sympathetic nervous system activation, making this compound a valuable tool for in vitro studies of cardiovascular function, neurotransmission, and other physiological processes regulated by adrenergic signaling. These application notes provide detailed protocols for the preparation, storage, and use of this compound hydrochloride in various in vitro experimental settings.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound hydrochloride is essential for accurate and reproducible in vitro studies. The following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃NO₃·HCl | |
| Molecular Weight | 301.81 g/mol | |
| Solubility in Water | Soluble | |
| Solubility in DMSO | 25 mg/mL | |
| Solubility in Ethanol | 33 mg/mL | |
| Solubility in PBS (pH 7.2) | 10 mg/mL | |
| Solubility in DMF | 33 mg/mL | |
| Storage of Stock Solutions | -20°C for up to 1 month, -80°C for up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in sterile water. This aqueous stock is suitable for further dilution in various physiological buffers and cell culture media.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile cryovials for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound hydrochloride needed using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.01 L x 301.81 g/mol = 3.0181 mg
-
Weigh the compound: Carefully weigh out approximately 3.02 mg of this compound hydrochloride powder using an analytical balance and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile water to the conical tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture. The final concentration of this compound hydrochloride will depend on the specific experimental design and cell type. It is recommended to perform a dose-response curve to determine the optimal concentration for your study.
Materials:
-
10 mM this compound hydrochloride stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipette tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution.
-
Serial Dilution (Example): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution. b. Vortex the intermediate solution gently to ensure homogeneity. c. To prepare the final 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle is the solvent used to dissolve the drug, in this case, the same volume of sterile water diluted in cell culture medium as used for the drug treatment.
-
Application to Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound hydrochloride or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Note on Stability in Culture Media: While specific data on the stability of this compound hydrochloride in various cell culture media at 37°C is limited, it is generally advisable to prepare fresh working solutions for each experiment. For longer-term experiments, consider replacing the media with freshly prepared drug-containing media every 24-48 hours to ensure a consistent concentration.
Signaling Pathways and Experimental Workflows
This compound Hydrochloride Mechanism of Action
This compound hydrochloride acts as a non-selective antagonist at β-1 and β-2 adrenergic receptors. By blocking these receptors, it prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby inhibiting the activation of downstream signaling pathways.
Caption: Mechanism of action of this compound Hydrochloride.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for preparing and using this compound hydrochloride in cell-based assays.
Caption: General workflow for in vitro studies with this compound HCl.
Application Notes and Protocols for Studying Oxprenolol's Antihypertensive Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various rat models of hypertension to investigate the antihypertensive properties of oxprenolol. The included methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are intended to facilitate the design and execution of robust preclinical studies.
Introduction to Animal Models of Hypertension
The study of hypertension in animal models is crucial for understanding its pathophysiology and for the preclinical evaluation of novel antihypertensive agents. Several well-established rat models are commonly used to mimic different aspects of human hypertension. This document focuses on three key models: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat, and the Renal Hypertensive Rat.
-
Spontaneously Hypertensive Rat (SHR): This inbred strain develops hypertension genetically, serving as a widely used model for essential hypertension in humans.
-
DOCA-Salt Hypertensive Rat: This model induces hypertension through a combination of mineralocorticoid excess (DOCA) and a high-salt diet, often accompanied by uninephrectomy, leading to volume-dependent hypertension.
-
Renal Hypertensive Rat: Hypertension is induced by surgically constricting the renal artery, which activates the renin-angiotensin-aldosterone system (RAAS), mimicking renovascular hypertension.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the antihypertensive effects of this compound in different rat models.
Table 1: Effect of Chronic this compound Administration on Hemodynamic Parameters in Renal Hypertensive Rats
| Treatment Group | N | Dose | Duration | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (beats/min) | Reference |
| Hypertensive Control (Water) | 6 | - | 6 weeks | Not Reported | Not Reported | Not Reported | [1] |
| Hypertensive + this compound | 9 | 5 mg/kg s.c. | 6 weeks | No significant reduction | No significant reduction | Reduced | [1] |
| Normotensive Control (Water) | 4 | - | 6 weeks | Not Reported | Not Reported | Not Reported | [1] |
| Normotensive + this compound | 6 | 5 mg/kg s.c. | 6 weeks | No significant reduction | No significant reduction | Reduced | [1] |
Note: While blood pressure was measured, the study reported no significant reduction with this compound treatment in this specific model and dosage, though a reduction in heart rate was observed.[1]
Table 2: Effects of this compound in Spontaneously Hypertensive Rats (SHR)
Table 3: Effects of this compound in DOCA-Salt Hypertensive Rats
Specific quantitative data from chronic this compound treatment studies in the DOCA-salt model are not widely available in existing literature to populate a detailed comparative table.
Experimental Protocols
Induction of Hypertension Models
This protocol is adapted from established methods for inducing mineralocorticoid hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Deoxycorticosterone acetate (DOCA)
-
Silicone tubing
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
1% NaCl drinking water
Procedure:
-
Uninephrectomy (Optional but recommended for robust hypertension):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter.
-
Excise the kidney and suture the incision.
-
Allow a one-week recovery period.
-
-
DOCA Pellet Implantation:
-
Prepare DOCA pellets (e.g., 20 mg/kg) or use commercially available slow-release pellets. Alternatively, prepare a silastic tube filled with DOCA.
-
Anesthetize the rat.
-
Make a small subcutaneous incision on the dorsal side.
-
Implant the DOCA pellet or silastic tube subcutaneously.
-
Close the incision with sutures or wound clips.
-
-
High-Salt Diet:
-
Replace the rats' drinking water with a 1% Sodium Chloride (NaCl) solution.
-
-
Monitoring:
-
Monitor blood pressure weekly using the tail-cuff method (see Protocol 3).
-
Hypertension typically develops over 3-4 weeks.
-
This model simulates renovascular hypertension by constricting one renal artery.
Materials:
-
Male Wistar rats (200-250 g)
-
Silver clips (internal diameter of ~0.2 mm) or ligatures
-
Anesthetic
-
Surgical instruments
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat.
-
Make a flank incision to expose the left renal artery.
-
-
Renal Artery Constriction:
-
Carefully isolate the renal artery.
-
Place a silver clip with a pre-determined internal diameter around the artery to partially occlude it. The degree of occlusion is critical and should be standardized.
-
Alternatively, a ligature can be tied around the artery, but this is less precise.
-
-
Closure and Recovery:
-
Suture the muscle and skin layers.
-
Allow the rats to recover for at least one week before starting any treatment.
-
-
Monitoring:
-
Monitor blood pressure weekly. Hypertension typically develops within 1-2 weeks and stabilizes in 3-4 weeks.
-
Chronic Administration of this compound
a) Oral Gavage Administration (for SHR and DOCA-Salt models)
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation:
-
Prepare a fresh solution or suspension of this compound in the chosen vehicle daily. The concentration should be calculated based on the desired dose and the average body weight of the rats.
-
-
Dosing Regimen:
-
Administer this compound orally via gavage once or twice daily. A typical dose to start with, based on available literature, could be in the range of 10-20 mg/kg/day. Dose-response studies may be necessary to determine the optimal dose.
-
-
Treatment Duration:
-
For chronic studies, treatment should continue for a minimum of 4 weeks to observe significant antihypertensive effects. Longer durations (8-12 weeks or more) may be required to assess effects on end-organ damage.
-
-
Control Group:
-
Administer the vehicle alone to a control group of hypertensive rats.
-
b) Subcutaneous Administration (for Renal Hypertensive model)
Materials:
-
This compound hydrochloride
-
Sterile saline
-
Syringes and needles
Procedure:
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
-
Dosing Regimen:
-
Administer this compound via subcutaneous injection. A dose of 5 mg/kg has been used in studies with this model.
-
-
Treatment Duration:
-
Administer daily for the desired study duration (e.g., 6 weeks).
-
-
Control Group:
-
Administer an equivalent volume of sterile saline to the control group.
-
Measurement of Blood Pressure and Heart Rate
Non-Invasive Tail-Cuff Method
This is a standard method for repeated blood pressure measurements in conscious rats.
Materials:
-
Tail-cuff plethysmography system (including a restrainer, cuff, pulse sensor, and data acquisition unit)
-
Warming chamber or pad
Procedure:
-
Acclimatization:
-
Acclimate the rats to the restrainer and the procedure for several days before starting measurements to minimize stress-induced blood pressure elevation.
-
-
Warming:
-
Warm the rat's tail for 10-15 minutes at a controlled temperature (around 32-34°C) to ensure adequate blood flow for pulse detection.
-
-
Measurement:
-
Place the rat in the restrainer.
-
Position the cuff and pulse sensor on the tail according to the manufacturer's instructions.
-
The system will automatically inflate and deflate the cuff while recording the pulse.
-
Obtain at least 3-5 stable and consecutive readings for each rat.
-
-
Data Recording:
-
Record the systolic blood pressure, diastolic blood pressure (if the system allows), and heart rate.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. Its antihypertensive effect is primarily attributed to its action on β1 receptors in the heart and kidneys.
-
Cardiac Effect: By blocking β1 receptors in the heart, this compound reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.
-
Renal Effect: Blockade of β1 receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin. This, in turn, reduces the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound's mechanism of action via beta-adrenergic receptor blockade.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the antihypertensive effects of this compound in a rat model of hypertension.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
In Vitro Assays to Determine Oxprenolol's Beta-Blocking Potency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2][3] It competitively blocks both β1- and β2-adrenergic receptors, making it effective in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[4][5] The in vitro determination of its beta-blocking potency is a critical step in understanding its pharmacological profile and in the development of new therapeutic agents.
These application notes provide detailed protocols for three common in vitro assays used to characterize the beta-blocking potency of this compound: Radioligand Binding Assays, cAMP Accumulation Assays, and Functional Antagonism Assays.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro beta-blocking potency.
| Assay Type | Receptor Subtype | Parameter | Value (nM) | Species/Tissue |
| Radioligand Binding Assay | Mixed β-adrenergic receptors | Ki | 7.10 | Rat heart muscle |
Note: Further research is required to populate more specific values for β1 and β2 receptors across different assays.
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Oxprenolol in Human Plasma by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of oxprenolol in human plasma. The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes UV detection for accurate quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. All experimental protocols and validation data are presented herein.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and arrhythmias. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and clinical studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for the quantification of this compound in human plasma using a reversed-phase HPLC method with UV detection. The method has been validated for its linearity, accuracy, precision, and sensitivity.
Materials and Methods
Reagents and Chemicals
-
This compound hydrochloride (Reference Standard)
-
Alprenolol hydrochloride (Internal Standard)[1]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium hydroxide
-
Phosphoric acid
-
Dichloromethane
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
Chromatographic Conditions
The chromatographic separation was achieved on a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 222 nm[1] |
| Injection Volume | 20 µL |
| Internal Standard | Alprenolol[1] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and alprenolol (internal standard) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of this compound and the internal standard from human plasma.
Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.
-
Pipette 1 mL of plasma sample (standard, QC, or unknown) into a clean centrifuge tube.
-
Add the internal standard (alprenolol) and vortex briefly.
-
Alkalinize the plasma by adding a small volume of sodium hydroxide solution.[1]
-
Add 5 mL of dichloromethane to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the HPLC mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the HPLC system.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing calibration standards at different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were determined by analyzing the QC samples at three different concentration levels on the same day and on three different days, respectively.
Sensitivity
The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. A concentration of 20 ng/mL can be reliably determined.
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.
Results
The quantitative data for the method validation are summarized in the following tables.
Table 1: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 20 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Extraction Recovery | > 85% |
Logical Workflow for Analysis
Caption: Overall Analytical Workflow from Sample Receipt to Reporting.
Conclusion
The described HPLC method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The sample preparation using liquid-liquid extraction is effective, and the chromatographic conditions allow for good separation and detection. This method is well-suited for routine analysis in a clinical or research laboratory setting.
References
Application Notes and Protocols for the Mass Spectrometric Identification of Oxprenolol Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the identification and quantification of oxprenolol and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the metabolic pathways of this compound, sample preparation procedures, LC-MS/MS parameters, and quantitative data analysis.
Introduction to this compound Metabolism
This compound, a non-selective beta-blocker, undergoes extensive metabolism in the liver prior to excretion. The primary metabolic pathways include O-glucuronidation, aromatic hydroxylation, and N-dealkylation. Understanding these metabolic transformations is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. Mass spectrometry is a powerful analytical tool for the structural elucidation and quantification of these metabolites.
This compound Metabolic Pathway
The metabolic pathway of this compound involves several key enzymatic reactions, leading to a variety of metabolites. The major biotransformations are summarized in the diagram below.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the removal of matrix interferences and to ensure accurate and reproducible results. Below are protocols for protein precipitation for plasma and urine samples, and liquid-liquid extraction for plasma.
Protocol 1: Protein Precipitation for Plasma and Urine Samples
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Biological sample (plasma or urine)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Centrifuge capable of 14,000 x g and 4°C
-
Vortex mixer
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of plasma or urine into a clean microcentrifuge tube.
-
Precipitating Agent Addition:
-
For Acetonitrile or Methanol: Add 300 µL of ice-cold ACN or MeOH to the sample.
-
For TCA: Add 100 µL of 10% TCA solution to the sample.
-
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE provides a cleaner extract compared to protein precipitation but is more labor-intensive.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar beta-blocker not present in the sample)
-
Alkaline buffer (e.g., 1 M sodium carbonate, pH 9-10)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane:diethyl ether mixture)
-
Acidic solution for back-extraction (e.g., 0.1 M hydrochloric acid)
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Spiking: To 500 µL of plasma in a glass tube, add a known amount of internal standard.
-
Alkalinization: Add 100 µL of alkaline buffer and vortex briefly.
-
Extraction: Add 2 mL of the extraction solvent, cap the tube, and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Back-Extraction (Optional, for cleaner samples):
-
Add 200 µL of the acidic solution to the collected organic phase and vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the lower aqueous layer containing the analyte to a new tube.
-
Re-alkalinize the aqueous phase and perform a second extraction with the organic solvent.
-
-
Evaporation: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended for the targeted quantification of this compound and its metabolites.
Liquid Chromatography Parameters (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of this compound and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
MRM Transitions and Fragmentation Parameters:
The following table provides example MRM transitions and optimized collision energies for this compound. For metabolites, these parameters need to be optimized empirically. The precursor ion will correspond to the [M+H]+ of the metabolite (e.g., for hydroxylation, M+16; for glucuronidation, M+176). The product ions will be characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 266.18 | 72.08 | 20-30 |
| This compound | 266.18 | 195.09 | 20-30 |
| This compound-O-glucuronide (Predicted) | 442.21 | 266.18 | To be optimized |
| Hydroxylated this compound (Predicted) | 282.18 | To be determined | To be optimized |
| N-Dealkylated this compound (Predicted) | 224.12 | To be determined | To be optimized |
Note: The fragmentation of the isopropylamine side chain often results in a characteristic product ion at m/z 72.08.
Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification of this compound metabolites.
Caption: Workflow for this compound metabolite identification.
Quantitative Data
The following tables summarize pharmacokinetic parameters for this compound and its glucuronide metabolites in humans after an oral dose of 80 mg of racemic this compound.[1]
Table 1: Pharmacokinetic Parameters of R- and S-Oxprenolol [1]
| Parameter | R-Oxprenolol | S-Oxprenolol |
| AUC (ng·h/mL) | 547 ± 183 | 461 ± 141 |
| Oral Clearance (mL/min) | 1290 ± 380 | 1540 ± 420 |
| % Excreted Unchanged in Urine | 1.3 ± 0.5 | 1.1 ± 0.4 |
Table 2: Pharmacokinetic Parameters of R- and S-Oxprenolol Glucuronides [1]
| Parameter | R-Oxprenolol Glucuronide | S-Oxprenolol Glucuronide |
| Cmax (ng/mL) | 130 ± 40 | 440 ± 120 |
| Tmax (h) | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Renal Clearance (mL/min) | 172 ± 48 | 49 ± 12 |
| % of Dose Excreted in Urine | 25 ± 5 | 29 ± 6 |
Conclusion
The protocols and data presented provide a comprehensive framework for the mass spectrometric analysis of this compound and its metabolites. The detailed sample preparation methods and LC-MS/MS parameters will enable researchers to accurately identify and quantify these compounds in various biological matrices. The provided quantitative data serves as a valuable reference for pharmacokinetic and drug metabolism studies. Further optimization of mass spectrometry parameters for specific hydroxylated and N-dealkylated metabolites is recommended for comprehensive metabolite profiling.
References
Application Notes and Protocols for Chiral Separation of Oxprenolol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and comparative data for the successful chiral separation of Oxprenolol enantiomers. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two common and effective techniques in enantioselective analysis.
Introduction to Chiral Separation of this compound
This compound, a non-selective beta-blocker, is a chiral drug administered as a racemic mixture. The two enantiomers, (R)-(+)-Oxprenolol and (S)-(-)-Oxprenolol, can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This document outlines validated methods to achieve this separation.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the enantioseparation of chiral compounds due to its high resolution and the availability of a variety of chiral stationary phases (CSPs).[1] The direct approach, utilizing a CSP, is the most common method for chiral HPLC.[2][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of various drug enantiomers, including beta-blockers.[1][4]
Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase
This method employs a cellulose tris(3,5-dichlorophenylcarbamate) immobilized onto a silica gel stationary phase, providing a robust and reproducible separation of this compound enantiomers.
Experimental Protocol:
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) on 5 µm silica gel)
-
Mobile Phase: n-hexane:isopropanol:triethylamine (70:30:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 273 nm
-
Temperature: Ambient
Quantitative Data:
| Enantiomer | Retention Time (t_R, min) | Retention Factor (k') | Separation Factor (α) | Resolution (R_s) |
| S-(-)-Oxprenolol | 5.37 | 2.48 | 1.67 | 2.5 |
| R-(+)-Oxprenolol | 6.34 | 5.11 |
Data extracted from a study by Al-Majed et al. (2014).
Workflow for HPLC Chiral Separation:
Caption: Workflow for HPLC-based chiral separation of this compound.
Method 2: Reversed-Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase
For applications requiring aqueous-based mobile phases, a reversed-phase method can be employed.
Experimental Protocol:
-
Column: Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica)
-
Mobile Phase: 0.45 M Sodium Perchlorate in pH 6.0 Phosphate Buffer : Acetonitrile (70:30, v/v)
-
Detection: UV at 273 nm
-
Temperature: Ambient
Quantitative Data:
This method has been shown to achieve baseline separation, though specific retention times and resolution values were not detailed in the cited literature. The method was successfully applied for the determination of this compound enantiomers in human plasma.
Capillary Electrophoresis (CE) Method
Capillary electrophoresis is a powerful technique for chiral separations, offering high efficiency and low sample consumption. The separation is achieved by adding a chiral selector to the background electrolyte.
Method: Affinity Electrokinetic Chromatography with Human Serum Albumin (HSA)
This method utilizes HSA as a chiral selector in a partial-filling technique to achieve a rapid and efficient separation of this compound enantiomers.
Experimental Protocol:
-
Capillary: Fused silica
-
Background Electrolyte (BGE): 50 mM Tris-HCl, pH 8.5
-
Chiral Selector: 190 µM Human Serum Albumin (HSA) in BGE (injected as a plug)
-
Injection (Sample): Hydrodynamic injection (30 mbar for 2 s) of this compound sample containing 190 µM HSA
-
Voltage: 15 kV
-
Temperature: 30 °C
-
Detection: UV (wavelength not specified in the abstract)
Quantitative Data:
| Parameter | Value |
| Analysis Time | < 8 minutes |
| Separation | Baseline |
Data extracted from a study by de la Maza et al. (2009).
Logical Relationship in CE Chiral Separation:
Caption: Logical flow of chiral recognition in CE using HSA.
Chiral Recognition Mechanisms
The separation of enantiomers is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. This interaction is governed by the "three-point interaction" model, where one enantiomer forms a more stable complex with the chiral selector than the other, leading to differences in retention time (in HPLC) or electrophoretic mobility (in CE).
For polysaccharide-based CSPs, the chiral recognition is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. In the case of protein-based selectors like HSA, the differential binding of enantiomers occurs at specific stereoselective binding sites on the protein.
Supercritical Fluid Chromatography (SFC)
SFC is an alternative technique that can be used for the chiral separation of beta-blockers. It often provides faster separations and uses less organic solvent compared to normal-phase HPLC. While specific, detailed protocols for this compound are less common in the literature, methods developed for other beta-blockers can serve as a starting point for method development. A typical approach would involve screening different polysaccharide-based chiral columns with a mobile phase consisting of supercritical CO2 and a small amount of an organic modifier (e.g., methanol) and an additive (e.g., isopropylamine).
Conclusion
The methods presented provide robust and reliable options for the chiral separation of this compound enantiomers. The choice of technique will depend on the specific application, available instrumentation, and the desired sample throughput. For routine quality control, the HPLC method with the Chiralpak IC column offers excellent resolution and reproducibility. For applications requiring high throughput and minimal solvent usage, the CE method with HSA is a very attractive alternative. Further method development and validation are recommended when applying these protocols to specific sample matrices.
References
Application Notes and Protocols for Clinical Trials of Oxprenolol in Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol is a non-selective beta-adrenergic receptor blocker with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), and membrane-stabilizing properties.[1][2] It is classified as a Class II antiarrhythmic agent.[3] These characteristics suggest its potential utility in the management of various cardiac arrhythmias. Historically, this compound has been used in the treatment of supraventricular and ventricular arrhythmias.[4][5] This document provides detailed application notes and protocols for designing and conducting clinical trials to rigorously evaluate the efficacy and safety of this compound in the treatment of cardiac arrhythmias in the modern era of drug development.
The design of clinical trials for antiarrhythmic drugs has evolved significantly, influenced by landmark studies such as the Cardiac Arrhythmia Suppression Trial (CAST), which highlighted the potential for increased mortality with some antiarrhythmic agents despite the effective suppression of arrhythmias. Therefore, contemporary trial designs must not only assess arrhythmia burden but also meticulously evaluate long-term safety, including proarrhythmic potential and overall cardiovascular mortality.
Mechanism of Action
This compound exerts its antiarrhythmic effects through a combination of mechanisms:
-
Non-selective Beta-Adrenergic Blockade: By competitively blocking β1- and β2-adrenergic receptors, this compound antagonizes the effects of catecholamines (epinephrine and norepinephrine) on the heart. This action leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction. These effects are particularly beneficial in arrhythmias triggered or exacerbated by sympathetic stimulation.
-
Intrinsic Sympathomimetic Activity (ISA): Unlike many other beta-blockers, this compound possesses partial agonist activity. This means that at rest, when sympathetic tone is low, it can cause a mild stimulation of beta-adrenergic receptors, which may prevent profound bradycardia and excessive reduction in cardiac output.
-
Membrane-Stabilizing Effect: this compound also exhibits a quinidine-like or local anesthetic effect on the cardiac cell membrane. This property, which is independent of its beta-blocking action, is thought to contribute to its antiarrhythmic efficacy by reducing the rate of rise of the cardiac action potential.
Signaling Pathway of Beta-Blockade in Cardiomyocytes
The primary signaling pathway affected by this compound is the β-adrenergic signaling cascade within cardiomyocytes.
Preclinical Evidence (Hypothetical Data)
Table 1: In Vitro Electrophysiological Effects of this compound on Isolated Cardiomyocytes
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Action Potential Duration (APD) | |||
| APD50 (ms) | 150 ± 10 | 155 ± 12 | 165 ± 15 |
| APD90 (ms) | 250 ± 15 | 260 ± 18 | 275 ± 20 |
| Effective Refractory Period (ERP) (ms) | 260 ± 18 | 275 ± 20 | 290 ± 22 |
| Ion Channel Currents (Patch Clamp) | |||
| Peak INa (pA/pF) | -150 ± 20 | -140 ± 18 | -120 ± 15 |
| Late INa (pA/pF) | -5 ± 1 | -4.5 ± 0.8 | -3.5 ± 0.5 |
| ICa,L (pA/pF) | -10 ± 2 | -8 ± 1.5 | -6 ± 1.2** |
| IKr (pA/pF) | 15 ± 3 | 14 ± 2.8 | 13 ± 2.5 |
| IKs (pA/pF) | 20 ± 4 | 19 ± 3.5 | 18 ± 3.2 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: In Vivo Electrophysiological Effects of this compound in a Canine Model of Atrial Fibrillation
| Parameter | Placebo | This compound (1 mg/kg, IV) |
| Atrial Fibrillation (AF) Duration (s) | 600 ± 120 | 350 ± 90 |
| Ventricular Rate during AF (bpm) | 180 ± 25 | 110 ± 15 |
| Atrial Effective Refractory Period (AERP) (ms) | 150 ± 10 | 170 ± 12* |
| AV Nodal Effective Refractory Period (AVNERP) (ms) | 220 ± 15 | 280 ± 20** |
| QTc Interval (ms) | 440 ± 20 | 445 ± 22 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Placebo.
Clinical Trial Design
A comprehensive clinical development program for this compound in cardiac arrhythmias should consist of a series of studies to establish its efficacy and safety.
Phase II Study: Dose-Finding and Efficacy in Paroxysmal Atrial Fibrillation
A randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of three different doses of this compound in patients with symptomatic paroxysmal atrial fibrillation (AF).
Primary Endpoint: Reduction in AF burden, as measured by 24-hour Holter monitoring.
Secondary Endpoints:
-
Time to first recurrence of symptomatic AF.
-
Change in quality of life scores.
-
Safety and tolerability.
Phase III Study: Efficacy and Safety in Persistent Atrial Fibrillation (Rate Control)
A randomized, double-blind, active-comparator (e.g., metoprolol) controlled study to evaluate the efficacy of this compound for ventricular rate control in patients with permanent atrial fibrillation.
Primary Endpoint: Mean ventricular rate at rest and during moderate exercise.
Secondary Endpoints:
-
Proportion of patients achieving a target resting heart rate of < 80 bpm.
-
Change in exercise tolerance (e.g., 6-minute walk test).
-
Incidence of adverse events, particularly bradycardia and bronchospasm.
Phase III Study: Efficacy and Safety in Patients with Ventricular Arrhythmias
A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in reducing the burden of ventricular arrhythmias in patients with a history of non-sustained ventricular tachycardia (NSVT).
Primary Endpoint: Reduction in the frequency of PVCs and NSVT episodes on 24-hour Holter monitoring.
Secondary Endpoints:
-
Time to first appropriate ICD therapy (in patients with an ICD).
-
Incidence of sustained ventricular tachycardia or ventricular fibrillation.
-
All-cause mortality.
Thorough QT/QTc Study (ICH E14 Guideline)
A dedicated study to assess the effect of this compound on cardiac repolarization is mandatory.
Experimental Protocols
Protocol 1: 24-Hour Ambulatory ECG (Holter) Monitoring
Objective: To quantify arrhythmia burden and assess heart rate variability.
Procedure:
-
Patient Preparation:
-
Ensure the patient's skin is clean, dry, and free of oils or lotions.
-
Shave any hair at the electrode sites to ensure good adhesion.
-
Abrade the skin lightly at the electrode sites.
-
-
Electrode Placement:
-
Place electrodes according to the manufacturer's instructions for a 3- or 5-lead configuration.
-
Securely attach lead wires to the electrodes.
-
-
Device Activation:
-
Insert a fresh battery and memory card into the Holter monitor.
-
Connect the lead wires to the monitor.
-
Start the recording and verify a good quality ECG signal.
-
-
Patient Instructions:
-
Instruct the patient to continue their normal daily activities.
-
Provide a diary for the patient to record the time of any symptoms (e.g., palpitations, dizziness, chest pain) and activities (e.g., exercise, sleep).
-
-
Data Analysis:
-
After 24 hours, retrieve the monitor and download the data.
-
Analyze the recording for:
-
Total number of premature ventricular contractions (PVCs) and premature atrial contractions (PACs).
-
Frequency and duration of non-sustained ventricular tachycardia (NSVT) and supraventricular tachycardia (SVT).
-
Heart rate variability (HRV) parameters.
-
Correlation of symptoms with arrhythmic events.
-
-
Protocol 2: Electrophysiology (EP) Study
Objective: To assess the electrophysiological effects of this compound on cardiac conduction and inducibility of arrhythmias.
Procedure:
-
Patient Preparation:
-
The patient should be fasting for at least 6 hours.
-
Obtain informed consent.
-
Establish intravenous access.
-
-
Catheter Placement:
-
Under local anesthesia and fluoroscopic guidance, insert multipolar electrode catheters into the femoral vein and advance them to the right atrium, His bundle region, and right ventricular apex.
-
-
Baseline Measurements:
-
Record baseline intracardiac electrograms and measure:
-
Sinus cycle length.
-
PA, AH, and HV intervals.
-
Atrial, AV nodal, and ventricular effective refractory periods (AERP, AVNERP, VERP).
-
-
-
Arrhythmia Induction:
-
Perform programmed electrical stimulation to attempt to induce the clinical arrhythmia.
-
-
Drug Administration:
-
Administer a weight-based intravenous dose of this compound.
-
-
Post-Drug Measurements:
-
Repeat the measurements and arrhythmia induction protocol performed at baseline.
-
-
Data Analysis:
-
Compare the pre- and post-drug electrophysiological parameters to determine the effect of this compound.
-
Conclusion
The development of this compound for the treatment of cardiac arrhythmias requires a carefully designed clinical trial program that adheres to modern regulatory standards. The protocols outlined in this document provide a framework for a comprehensive evaluation of the efficacy and safety of this compound, taking into account its unique pharmacological profile as a non-selective beta-blocker with intrinsic sympathomimetic activity and membrane-stabilizing effects. Rigorous preclinical and clinical investigation is essential to establish the role of this compound in the contemporary management of cardiac arrhythmias.
References
- 1. This compound hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound in the treatment and prevention of cardiac arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of this compound in Cardiac Arrhythmias Associated with Acute Myocardial Ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Situational Anxiety in Preclinical Models Using Oxprenolol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Situational anxiety, a transient state of apprehension or fear resulting from a specific situation, is a common focus in preclinical research for the development of novel anxiolytic agents. Oxprenolol, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), presents an interesting pharmacological tool for these studies. Its lipophilic nature allows it to cross the blood-brain barrier, enabling direct effects on central nervous system pathways involved in anxiety. This document provides detailed application notes and protocols for utilizing this compound in established preclinical models of situational anxiety.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at both β1 and β2-adrenergic receptors. This action blocks the effects of catecholamines like epinephrine and norepinephrine, which are key mediators of the physiological "fight-or-flight" response associated with anxiety. By mitigating the peripheral and central effects of adrenergic stimulation, this compound can reduce somatic symptoms of anxiety such as tachycardia and tremor. Its intrinsic sympathomimetic activity means it also weakly stimulates β-adrenergic receptors, which may prevent profound bradycardia or cardiac depression at therapeutic doses.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
The primary mechanism of action of this compound involves the blockade of G-protein coupled β-adrenergic receptors. This prevents the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and consequently, a dampening of downstream signaling cascades that mediate the physiological and neurological responses to stress.
Preclinical Models for Situational Anxiety
The following are standard and widely validated behavioral assays for assessing anxiety-like behavior in rodents.
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the rodent's activity in a novel, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the central area more freely. This test also provides information on general locomotor activity.
Light-Dark Box Test (LDB)
The LDB test utilizes the conflict between the exploratory drive of rodents and their innate aversion to brightly illuminated areas. Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocols
Due to a notable lack of specific published data on the use of this compound in these standard preclinical models of situational anxiety, the following protocols are generalized based on standard practices for anxiolytic drug testing in rodents. It is strongly recommended that researchers conduct pilot studies to determine the optimal dose-response and time-course for this compound in their specific experimental conditions.
General Considerations
-
Animals: Adult male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used. The choice of strain can influence baseline anxiety levels.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of any behavioral testing.
-
Handling: Handle animals gently and consistently for several days prior to testing to minimize handling-induced stress.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Apparatus Cleaning: Thoroughly clean the apparatus with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.
Protocol 1: Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound by measuring exploration of the open arms of an elevated plus maze.
Materials:
-
Elevated plus maze apparatus
-
Video recording and tracking software
-
This compound solution
-
Vehicle control (e.g., saline, distilled water with a small amount of Tween 80 for solubility)
-
Syringes and needles for administration
Procedure:
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral gavage - p.o.). A suggested starting dose range, based on a distantly related preclinical model, is wide and necessitates pilot studies. A single rat study on fear-induced hyperthermia used a high dose of 100 mg/kg p.o.[1]. It is advisable to start with lower doses and perform a dose-response study. Administer the drug 30-60 minutes before testing, depending on the route of administration and known pharmacokinetics.
-
Placement: Gently place the animal in the center of the maze, facing one of the closed arms.
-
Testing: Allow the animal to freely explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Calculate:
-
Percentage of time in open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100
-
Percentage of open arm entries: (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100
-
Protocol 2: Open Field Test (OFT)
Objective: To evaluate the effect of this compound on anxiety-like behavior and general locomotor activity in an open field arena.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video recording and tracking software
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Drug Administration: Administer this compound or vehicle as described in the EPM protocol.
-
Placement: Gently place the animal in the center of the open field.
-
Testing: Allow the animal to explore the arena for 5-10 minutes. Record the session with an overhead video camera.
-
Data Analysis: The arena is typically divided into a central zone and a peripheral zone by the tracking software. Score the following parameters:
-
Time spent in the center zone (s)
-
Time spent in the peripheral zone (s)
-
Distance traveled in the center zone (cm)
-
Distance traveled in the peripheral zone (cm)
-
Total distance traveled (cm)
-
Rearing frequency (number of times the animal stands on its hind legs)
-
Grooming duration (s)
-
Protocol 3: Light-Dark Box Test (LDB)
Objective: To assess the anxiolytic-like properties of this compound based on the animal's preference for a dark, enclosed space over a brightly lit, open space.
Materials:
-
Light-dark box apparatus (a box with a dark compartment and a light compartment connected by an opening)
-
Video recording and tracking software or infrared beams to detect transitions
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Drug Administration: Administer this compound or vehicle as described in the EPM protocol.
-
Placement: Gently place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Testing: Allow the animal to explore the apparatus for 5-10 minutes.
-
Data Analysis: Score the following parameters:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between the light and dark compartments
-
Data Presentation
Quantitative data from these experiments should be organized into tables for clear comparison between treatment groups.
Table 1: Hypothetical Data from Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg) | n | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |
| Vehicle | - | 10 | 15.2 ± 2.1 | 20.5 ± 3.0 | 1500 ± 120 |
| This compound | 1 | 10 | 18.9 ± 2.5 | 24.1 ± 3.3 | 1480 ± 110 |
| This compound | 5 | 10 | 25.6 ± 3.0 | 30.2 ± 3.8 | 1520 ± 130 |
| This compound | 10 | 10 | 28.1 ± 3.2 | 33.5 ± 4.1 | 1450 ± 115 |
| Diazepam (Control) | 2 | 10 | 35.4 ± 4.0 | 40.1 ± 4.5 | 1350 ± 100 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Table 2: Hypothetical Data from Open Field Test
| Treatment Group | Dose (mg/kg) | n | Time in Center (s) (Mean ± SEM) | Center Distance (cm) (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |
| Vehicle | - | 10 | 30.5 ± 4.2 | 250 ± 30 | 2000 ± 150 |
| This compound | 1 | 10 | 35.1 ± 4.8 | 270 ± 35 | 1980 ± 140 |
| This compound | 5 | 10 | 45.8 ± 5.5 | 350 ± 40 | 2050 ± 160 |
| This compound | 10 | 10 | 50.2 ± 6.1 | 380 ± 45 | 1950 ± 145 |
| Diazepam (Control) | 2 | 10 | 65.7 ± 7.0 | 450 ± 50 | 1800 ± 130 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Table 3: Hypothetical Data from Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | n | Time in Light (s) (Mean ± SEM) | Transitions (n) (Mean ± SEM) |
| Vehicle | - | 10 | 80.3 ± 9.5 | 12.1 ± 1.5 |
| This compound | 1 | 10 | 95.6 ± 10.2 | 14.3 ± 1.8 |
| This compound | 5 | 10 | 120.1 ± 12.5 | 18.5 ± 2.0 |
| This compound | 10 | 10 | 135.4 ± 14.0 | 21.2 ± 2.2 |
| Diazepam (Control) | 2 | 10 | 160.2 ± 15.8 | 25.8 ± 2.5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Experimental Workflow
Conclusion
This compound, with its unique pharmacological profile, is a valuable tool for investigating the role of the adrenergic system in situational anxiety. The protocols outlined above provide a framework for assessing its anxiolytic potential in standard preclinical models. Due to the limited specific data available for this compound in these assays, careful dose-selection and pilot studies are essential for obtaining robust and reliable results. The provided workflows and data presentation formats are intended to guide researchers in designing and reporting their findings in a clear and standardized manner.
References
Application Notes and Protocols for Formulating Slow-Release Oxprenolol for Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and arrhythmias.[1] For long-term studies and improved patient compliance, a slow-release formulation is often preferred over conventional immediate-release tablets.[2] These application notes provide detailed protocols for the formulation and evaluation of slow-release this compound hydrochloride tablets, focusing on a matrix-based system using hydrophilic polymers. The aim is to achieve a consistent and prolonged drug release profile suitable for maintaining therapeutic plasma concentrations over an extended period.
Materials and Methods
Materials
| Material | Supplier Example | Grade | Purpose |
| This compound Hydrochloride | Sigma-Aldrich | USP | Active Pharmaceutical Ingredient (API) |
| Hydroxypropyl Methylcellulose (HPMC K100M) | Dow Chemical | USP/Ph. Eur. | Hydrophilic matrix-forming polymer |
| Sodium Carboxymethylcellulose (Na CMC) | Ashland | USP/Ph. Eur. | Swelling and erosion control agent |
| Microcrystalline Cellulose (MCC PH 102) | FMC BioPolymer | USP/Ph. Eur. | Filler/Binder |
| Magnesium Stearate | Peter Greven | USP/Ph. Eur. | Lubricant |
Equipment
-
Analytical Balance
-
Sieve Shaker with a set of standard sieves
-
V-Blender or Bin Blender
-
Tablet Press (single-punch or rotary)
-
Hardness Tester
-
Friabilator
-
Disintegration Tester
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Environmental Stability Chamber
Formulation Development
A robust slow-release formulation of this compound can be achieved using a hydrophilic matrix system. Hydroxypropyl methylcellulose (HPMC) is a widely used polymer that forms a gel layer upon contact with aqueous fluids, which controls the release of the drug.[3] The viscosity grade of HPMC is a critical parameter; higher viscosity grades generally lead to slower drug release.[3] The addition of sodium carboxymethylcellulose (Na CMC) can further modulate the release profile by controlling the swelling and erosion of the matrix.[4]
A proven zero-order release formulation consists of a ratio of this compound HCl to HPMC to Na CMC of 1:0.4:1.6.
Table 1: Composition of Slow-Release this compound Hydrochloride Tablets (160 mg)
| Ingredient | Quantity per Tablet (mg) | Percentage (%) |
| This compound Hydrochloride | 160 | 40 |
| HPMC K100M | 64 | 16 |
| Sodium CMC | 256 | 64 |
| Microcrystalline Cellulose (MCC PH 102) | 115 | 28.75 |
| Magnesium Stearate | 5 | 1.25 |
| Total Weight | 400 | 100 |
Experimental Protocols
Tablet Manufacturing
The direct compression method is a simple and cost-effective process for manufacturing these matrix tablets.
Protocol:
-
Sieving: Pass this compound hydrochloride, HPMC K100M, Na CMC, and microcrystalline cellulose through a #40 mesh sieve to ensure uniformity of particle size.
-
Blending: Accurately weigh and transfer the sieved ingredients (except magnesium stearate) into a V-blender. Blend for 15 minutes to achieve a homogenous mixture.
-
Lubrication: Add the sieved magnesium stearate to the blender and mix for an additional 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a tablet press fitted with appropriate tooling. Aim for a target tablet weight of 400 mg and a hardness of 8-10 kp.
In Vitro Dissolution Testing
This protocol is based on the USP monograph for this compound Hydrochloride Extended-Release Tablets.
Protocol:
-
Apparatus: USP Apparatus 1 (Baskets).
-
Rotation Speed: 100 rpm.
-
Dissolution Medium:
-
Acid Stage (first hour): 900 mL of 0.1 N Hydrochloric Acid.
-
Buffer Stage (after 1 hour): 900 mL of Simulated Intestinal Fluid (pH 6.8) without enzymes.
-
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 1 hour (in acid), and then at 2, 4, 6, 8, and 12 hours after transferring to the buffer.
-
Procedure:
-
Place one tablet in each basket.
-
Lower the baskets into the acid medium and start the apparatus.
-
At 1 hour, withdraw a sample and promptly transfer the baskets to the buffer medium.
-
Withdraw samples at the specified time points, replacing the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the samples for this compound concentration using a validated UV-Vis spectrophotometric or HPLC method at a wavelength of approximately 272 nm.
Table 2: Representative In Vitro Dissolution Profile
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 - 30 |
| 2 | 30 - 50 |
| 4 | 50 - 70 |
| 6 | 65 - 85 |
| 8 | > 80 |
| 12 | > 90 |
Analysis of this compound in Plasma (for in vivo studies)
A validated High-Performance Liquid Chromatography (HPLC) method is required for the quantification of this compound in plasma samples.
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., alprenolol).
-
Make the plasma alkaline (e.g., with NaOH) and extract with an organic solvent (e.g., a mixture of ether and dichloromethane).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3), acetonitrile, and methanol (e.g., 76:15.6:8.4 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 222 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma.
Data Presentation
Table 3: Pharmacokinetic Parameters of Conventional vs. Slow-Release this compound (160 mg)
| Parameter | Conventional Release (CR) | Slow-Release (SR) | Reference |
| Tmax (hours) | 0.5 - 1.5 | 2 - 4 | |
| Cmax (ng/mL) | ~800 - 1000 | ~400 - 600 | |
| AUC (0-24h) (ng·h/mL) | Similar to SR | Similar to CR | |
| Elimination Half-life (t½) (hours) | ~1.9 - 2.3 | ~2.3 - 3.0 |
Note: These are representative values and can vary between individuals.
Visualizations
Experimental Workflow
Caption: Workflow for the formulation and evaluation of slow-release this compound tablets.
This compound Signaling Pathway
Caption: Simplified signaling pathway of beta-adrenergic receptors and the antagonistic action of this compound.
References
- 1. The performance of HPMC matrix tablets using various agglomeration manufacturing processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Zero-order release formulation of this compound hydrochloride with swelling and erosion control - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Oxprenolol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of oxprenolol.
Introduction
This compound is a non-selective beta-blocker used in the management of hypertension, angina pectoris, and arrhythmias.[1] While its hydrochloride salt, this compound hydrochloride, is very soluble in water, the free base form of this compound exhibits poor aqueous solubility (approximately 0.68 mg/mL), which can present significant challenges during in vitro and in vivo studies.[2][3] This guide focuses on strategies to overcome the solubility limitations of This compound free base .
A critical physicochemical property of this compound is its basicity. With a pKa of 9.57, its ionization state, and therefore its solubility, is highly dependent on the pH of the aqueous medium.[3][4] Understanding and manipulating this property is key to successfully working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing precipitation when I dissolve this compound in my aqueous buffer?
A1: You are likely working with the free base form of this compound, which has low intrinsic water solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in your specific aqueous buffer. The pH of your buffer is a critical factor; at pH values significantly above the pKa of this compound (9.57), the un-ionized, less soluble form will predominate.
Q2: The product datasheet says this compound is soluble in water, but I'm having trouble. Is the product faulty?
A2: It is crucial to distinguish between this compound free base and this compound hydrochloride. Product literature often refers to the hydrochloride salt, which is indeed very soluble in water. If you are experiencing solubility issues, confirm which form of the compound you are using. If you are intentionally working with the free base, solubility challenges in neutral or alkaline aqueous solutions are expected.
Q3: Can I simply heat the solution to dissolve more this compound?
A3: While gentle heating can sometimes increase the rate of dissolution and solubility, it is not a universally recommended solution. The thermal stability of this compound in your specific formulation should be considered. Furthermore, upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound may precipitate out of the supersaturated solution, leading to inaccurate results.
Q4: Are there any signaling pathways I should be aware of when choosing solubilization agents?
A4: While the primary mechanism of action for this compound is as a beta-adrenergic antagonist, some solubilizing agents, particularly certain surfactants or cyclodextrins, could potentially have off-target effects. It is crucial to run appropriate vehicle controls in your experiments to ensure that the observed effects are due to this compound and not the excipients. The primary signaling pathway of concern for this compound's therapeutic action is the beta-adrenergic signaling pathway.
Troubleshooting Guides
This section provides detailed strategies and experimental protocols to overcome the poor aqueous solubility of this compound free base.
pH Adjustment
Adjusting the pH of the aqueous solution is the most direct and often most effective method for solubilizing a basic drug like this compound. By lowering the pH to at least two units below the pKa (9.57), the amine group of this compound becomes protonated, forming a more soluble salt in situ.
Troubleshooting Scenarios & Solutions:
-
Scenario: My experimental conditions require a neutral or near-neutral pH, and I'm observing precipitation.
-
Solution: While complete solubilization may not be achievable at neutral pH, you can try to find a balance. Prepare a concentrated stock solution of this compound in an acidic buffer (e.g., pH 2-3) where it is fully dissolved. Then, perform a serial dilution into your final assay buffer. This may allow you to achieve a sufficiently high final concentration without immediate precipitation. However, be mindful of the potential for the compound to precipitate over time.
-
-
Scenario: I'm concerned about the effect of a low pH on my cells or assay components.
-
Solution: Prepare a highly concentrated stock solution in an acidic buffer and use a minimal volume to dose your experiment, ensuring the final pH of your system is not significantly altered. Always measure the final pH of your experimental medium after adding the drug solution. Run a vehicle control with the same acidic buffer to account for any pH-related artifacts.
-
Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of hydrophobic compounds. These solvents work by reducing the polarity of the aqueous medium.
Troubleshooting Scenarios & Solutions:
-
Scenario: My compound precipitates when I add my co-solvent stock solution to the aqueous buffer.
-
Solution: This is a common issue and often occurs due to a phenomenon known as "salting out" or a rapid change in solvent polarity. Try adding the aqueous buffer to your co-solvent stock solution slowly while vortexing. This gradual change in the solvent environment can sometimes prevent immediate precipitation.
-
-
Scenario: The concentration of the co-solvent required to dissolve my compound is inhibiting my biological assay.
-
Solution: Determine the maximum tolerable concentration of the co-solvent in your assay beforehand. If this concentration is insufficient to dissolve the required amount of this compound, consider a combination approach. For example, use a lower, non-inhibitory concentration of the co-solvent in an acidic buffer. This combined effect may achieve the desired solubility without compromising your experiment.
-
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility. For basic drugs like this compound, modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often effective.
Troubleshooting Scenarios & Solutions:
-
Scenario: I've mixed this compound with a cyclodextrin solution, but the solubility has not improved significantly.
-
Solution: The formation of an inclusion complex is an equilibrium process and depends on several factors. Ensure you are using a sufficient concentration of the cyclodextrin. The molar ratio of drug to cyclodextrin is critical and often needs to be optimized (e.g., 1:1, 1:2). Also, the method of preparation can greatly influence the efficiency of complexation. Simple mixing may not be sufficient; methods like kneading or solvent evaporation are often more effective.
-
-
Scenario: I'm unsure which type of cyclodextrin to use.
-
Solution: For many lipophilic drugs, β-cyclodextrin and its derivatives are a good starting point due to the size of their hydrophobic cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and lower toxicity compared to unsubstituted β-cyclodextrin.
-
Data Presentation
Table 1: Solubility of this compound Forms in Various Solvents
| Compound Form | Solvent | Solubility | Reference |
| This compound Free Base | Water | ~ 0.68 mg/mL | |
| This compound Hydrochloride | Water | Very Soluble | |
| This compound Hydrochloride | Ethanol | Freely Soluble | |
| This compound Hydrochloride | DMF | 33 mg/mL | |
| This compound Hydrochloride | DMSO | 25 mg/mL | |
| This compound Hydrochloride | PBS (pH 7.2) | 10 mg/mL |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
This standard method is used to determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound free base
-
Selected solvent (e.g., purified water, buffer of a specific pH, co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound free base to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually confirm that excess solid is still present.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Protocol 2: Solubility Enhancement of this compound by pH Adjustment
Materials:
-
This compound free base
-
A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Equipment from Protocol 1
Procedure:
-
Follow the shake-flask method described in Protocol 1 for each buffer.
-
After determining the solubility at each pH, plot the solubility of this compound as a function of pH. This will generate a pH-solubility profile.
-
For preparing a stock solution, choose a pH where this compound exhibits high solubility (e.g., pH 2-4).
Protocol 3: Solubility Enhancement of this compound using Co-solvents
Materials:
-
This compound free base
-
Water-miscible organic co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Aqueous buffer
-
Equipment from Protocol 1
Procedure:
-
Prepare a series of co-solvent/aqueous buffer mixtures with varying volume ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Determine the solubility of this compound in each mixture using the shake-flask method (Protocol 1).
-
Plot the solubility of this compound against the percentage of the co-solvent in the mixture.
-
To prepare a stock solution, dissolve this compound in 100% of the chosen co-solvent and then dilute it into the aqueous buffer, or dissolve it directly in the optimal co-solvent/buffer mixture.
Protocol 4: Preparation of an this compound-Cyclodextrin Inclusion Complex by the Kneading Method
This method is a simple and effective way to prepare inclusion complexes in the laboratory.
Materials:
-
This compound free base
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Weigh out this compound and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in the mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which can be tested for its aqueous solubility.
Visualizations
Caption: Workflow for addressing the poor aqueous solubility of this compound.
Caption: Relationship between this compound form, pH, and aqueous solubility.
References
Technical Support Center: Managing Oxprenolol Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of oxprenolol in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in several common laboratory solvents. For research purposes, Dimethyl Sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS, pH 7.2) are frequently used. The choice of solvent may depend on the specific requirements of your experiment, including required concentration and compatibility with your biological system.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For maximum stability, it is recommended to store this compound hydrochloride stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1][2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q3: How can I avoid precipitation of this compound in my stock solution?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. If you observe precipitation upon thawing, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period to aid in redissolution.[2] To prevent precipitation, ensure you are not exceeding the solubility limits and consider preparing a slightly lower concentration stock solution.
Q4: Is this compound sensitive to light?
A4: Like many pharmaceutical compounds, this compound may be sensitive to light (photosensitive). It is best practice to store stock solutions in amber vials or tubes, or to wrap the container in aluminum foil to protect it from light exposure, which can cause photodegradation.
Q5: What are the likely degradation pathways for this compound in solution?
A5: The primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The ether and secondary alcohol functional groups in the this compound molecule are susceptible to these degradation mechanisms. Forced degradation studies on similar beta-blockers have shown that degradation is more pronounced under acidic, basic, and oxidative stress conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and handling of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | - The concentration of this compound exceeds its solubility at the storage temperature.- Incomplete initial dissolution. | - Gently warm the vial to 37°C and sonicate briefly to redissolve the compound.- In the future, consider preparing a slightly more dilute stock solution.- Ensure complete dissolution during initial preparation by vortexing and/or brief sonication. |
| Inconsistent or unexpected experimental results. | - Degradation of the this compound stock solution.- Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution from a new vial of solid this compound.- Perform a stability check of your stock solution using an analytical method like HPLC.- Verify the concentration of your stock solution using a spectrophotometer or other quantitative method. |
| Change in the color or appearance of the stock solution. | - Chemical degradation of this compound.- Contamination of the solution. | - Discard the solution immediately.- Prepare a fresh stock solution using aseptic techniques.- Investigate potential sources of contamination in your workflow. |
| Difficulty dissolving this compound hydrochloride. | - Insufficient solvent volume.- Low temperature of the solvent. | - Ensure you are using an appropriate volume of solvent for the amount of solid.- Gently warming the solvent can aid in dissolution, but avoid excessive heat which could cause degradation. |
Stability of this compound Stock Solutions
While specific quantitative stability data for this compound in various solvents is not extensively published, the following table provides general stability guidelines based on recommendations for similar compounds and general lab practices. It is highly recommended to perform your own stability assessment for long-term experiments.
| Solvent | Storage Temperature | Short-Term Stability (≤ 1 month) | Long-Term Stability (≤ 6 months) |
| DMSO | -20°C | Generally stable | Store at -80°C for long-term stability |
| DMSO | -80°C | Highly stable | Recommended for long-term storage |
| Ethanol | -20°C | Generally stable | Store at -80°C for long-term stability |
| Ethanol | -80°C | Highly stable | Recommended for long-term storage |
| PBS (pH 7.2) | 4°C | Use within 24-48 hours | Not recommended |
| PBS (pH 7.2) | -20°C | Use within 1-2 weeks | Not recommended |
Potential Degradation Products of this compound
Based on the structure of this compound and forced degradation studies of related beta-blockers, the following are potential degradation products that may form under stress conditions.
| Stress Condition | Potential Degradation Pathway | Potential Degradation Product(s) |
| Acidic/Basic Hydrolysis | Cleavage of the ether linkage. | Phenolic compounds and the propanolamine side chain. |
| **Oxidation (e.g., H₂O₂) ** | Hydroxylation of the aromatic ring. | 4'-Hydroxythis compound and 5'-Hydroxythis compound. |
| Photodegradation (UV light) | Complex reactions involving radical formation. | A variety of smaller, fragmented molecules. |
| Thermal Degradation | Dependent on conditions, can lead to various breakdown products. | Similar to hydrolytic and oxidative products, but potentially more complex mixtures. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar mass of this compound hydrochloride).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or water)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and methanol
-
pH meter
-
Heating block or water bath
-
UV lamp
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a heating block at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a UV lamp (e.g., 254 nm) for 24-48 hours. Keep a control sample wrapped in foil.
-
Control: Keep an aliquot of the this compound stock solution at room temperature, protected from light.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
Protocol 3: Stability-Indicating HPLC Method for this compound
This method is a starting point and may require optimization for your specific instrumentation and to achieve the best separation of degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid). The ratio may need to be optimized (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study (Protocol 2).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: this compound's mechanism of action as a β-adrenergic antagonist.
References
Technical Support Center: Addressing Off-Target Effects of Oxprenolol in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the off-target effects of Oxprenolol in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target activities of this compound that I should be aware of in my cell-based experiments?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning its primary targets are β1- and β2-adrenergic receptors.[1][2] However, it possesses several other pharmacological properties that can lead to off-target effects in cellular assays:
-
Serotonin 5-HT1A and 5-HT1B Receptor Antagonism: this compound can also act as an antagonist at these serotonin receptors, which can interfere with signaling pathways under investigation.[3]
-
Intrinsic Sympathomimetic Activity (ISA): this compound is a partial agonist at beta-adrenergic receptors.[1][4] This means that in the absence of a full agonist, this compound can weakly stimulate the receptor, which can be a confounding factor in functional assays.
-
Membrane Stabilizing Effects: Like some other beta-blockers, this compound has membrane-stabilizing properties, which can non-specifically affect cell membrane integrity and the function of membrane-bound proteins.
-
Lipophilicity: this compound is a lipophilic compound, which allows it to readily cross cell membranes. This property can sometimes lead to non-specific interactions with cellular components and interference in certain assay formats.
Q2: At what concentrations are off-target effects of this compound likely to become significant?
A2: The concentration at which off-target effects become prominent depends on the relative affinity of this compound for its on- and off-targets. It is crucial to consider the binding affinities (Ki) when designing experiments.
| Target | Receptor Subtype | Reported Kᵢ (nM) | On-Target/Off-Target |
| Beta-Adrenergic Receptor | β (rat heart) | 7.10 | On-Target |
| β1 (rat heart) | 2.09 | On-Target | |
| β2 (rat uterus) | 1.35 | On-Target | |
| Serotonin Receptor | 5-HT1A (rat brain) | 94.2 | Off-Target |
| 5-HT1B (rat brain) | 642 | Off-Target |
Data sourced from multiple references.
As a general guideline, off-target effects are more likely to be observed at higher concentrations of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration range for your specific assay that maximizes the on-target effect while minimizing off-target interference.
Q3: How can the Intrinsic Sympathomimetic Activity (ISA) of this compound affect my results?
A3: The ISA of this compound means it can act as a partial agonist, weakly stimulating beta-adrenergic receptors. This can be particularly problematic in assays that measure downstream signaling of these receptors, such as cyclic AMP (cAMP) production. In a system with low basal receptor activity, this compound might cause a slight increase in the signal, which could be misinterpreted. Conversely, in the presence of a full agonist, this compound will act as an antagonist. This dual activity can complicate the interpretation of results.
Troubleshooting Guides
Issue 1: Unexpected results in a cAMP assay.
You are using a cell line expressing beta-adrenergic receptors and observe either a small, unexpected increase in cAMP levels with this compound alone, or a less potent inhibition than expected in the presence of a known beta-agonist.
Potential Cause: Intrinsic Sympathomimetic Activity (ISA) of this compound.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Oxprenolol Dosage for Rodent Hypertension Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing oxprenolol in rodent models of hypertension. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for hypertension studies in rats?
A1: The effective dose of this compound can vary significantly depending on the rodent model, the administration route, and whether the goal is to prevent or treat established hypertension. For chronic oral administration in Spontaneously Hypertensive Rats (SHR), a dose of 20 mg/kg/day has been shown to retard the development of hypertension.[1][2] However, it is crucial to note that lower doses, such as 5 mg/kg via subcutaneous injection, have been found to be ineffective at reducing blood pressure in rats with renal hypertension.[3] Therefore, a pilot dose-response study is highly recommended.
Q2: How should I administer this compound to my rodents?
A2: this compound can be administered via several routes, including oral gavage, subcutaneous injection, or in drinking water. Oral gavage is a common method for ensuring precise dosing.[4][5] When administering via drinking water, be aware that a study using 40 mg/kg/day in SHRs reported a slight, insignificant pressor (blood pressure increasing) effect, which may be due to factors like taste aversion affecting water intake and subsequent stress.
Q3: How long does it take for the antihypertensive effects of this compound to become apparent in rodents?
A3: The antihypertensive effects of this compound, when administered chronically, may not be immediate. In studies with Spontaneously Hypertensive Rats (SHR), a significant reduction in blood pressure was observed only after four to six weeks of continuous oral administration. Acute administration may not produce a hypotensive effect and in some cases, has been reported to have a pressor effect.
Q4: What are the expected effects of this compound on heart rate?
A4: this compound is a beta-blocker and is expected to reduce heart rate. In some instances, a reduction in heart rate may be observed even at doses that do not significantly lower blood pressure.
Q5: What is the pharmacokinetic profile of this compound in rats?
A5: In Spontaneously Hypertensive Rats (SHR), this compound is rapidly absorbed from the gastrointestinal tract and is also quickly eliminated from the plasma. This relatively short half-life should be taken into consideration when designing the dosing regimen to ensure sustained therapeutic levels.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reduction in blood pressure observed. | Insufficient Dose: The dose may be too low to elicit an antihypertensive response. A subcutaneous dose of 5 mg/kg has been shown to be ineffective in reducing blood pressure in rats with renal hypertension. | Conduct a dose-response study, starting with a higher dose (e.g., 20 mg/kg/day orally) and titrating upwards. |
| Insufficient Duration of Treatment: The antihypertensive effect of chronic this compound administration can be delayed, taking up to 4-6 weeks to become apparent. | Ensure the treatment period is sufficiently long, especially for chronic studies. | |
| Acute vs. Chronic Dosing: Acute administration of beta-blockers in rodents can sometimes lead to a pressor response. | For studies on hypertension, a chronic dosing regimen is generally more appropriate. | |
| Inappropriate Rodent Model: The efficacy of antihypertensive drugs can vary between different models of hypertension. | Ensure the chosen rodent model is appropriate for studying the mechanisms targeted by this compound. | |
| An increase in blood pressure is observed. | Pressor Effect of Acute Dosing: As mentioned, acute administration of some beta-blockers can cause a transient increase in blood pressure in rats. | Switch to a chronic administration protocol. |
| Stress-Induced Hypertension: Handling and administration procedures can cause stress, leading to a temporary increase in blood pressure. | Allow for an adequate acclimatization period and use proper handling techniques to minimize stress. | |
| Issues with Administration in Drinking Water: A study administering 40 mg/kg/day of this compound in drinking water reported a slight pressor effect, potentially due to altered drinking behavior. | Consider alternative administration routes like oral gavage for more precise and consistent dosing. | |
| High variability in blood pressure readings. | Inconsistent Dosing: Inaccurate or inconsistent administration of the drug can lead to variable plasma concentrations. | Use precise administration techniques like oral gavage. Ensure the drug formulation is homogenous. |
| Stress during Measurement: Blood pressure measurement itself can be a significant stressor for rodents. | Acclimatize the animals to the blood pressure measurement procedure and equipment. | |
| Adverse effects are observed (e.g., lethargy, excessive bradycardia). | Dose is too high: The observed side effects may be due to an overdose. | Reduce the dose and monitor the animals closely. If severe, cease administration and consult with a veterinarian. |
Data Summary Tables
Table 1: Summary of this compound Dosages and Effects in Rodent Hypertension Models
| Rodent Model | Dose | Route of Administration | Duration | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Spontaneously Hypertensive Rat (SHR) | 20 mg/kg/day | Oral | Chronic (starting at 6 weeks of age) | Retarded development of hypertension | Significant decrease | |
| Wistar Rat (Renal Artery Stenosis) | 5 mg/kg | Subcutaneous | 6 weeks | No significant reduction | Significant reduction | |
| Spontaneously Hypertensive Rat (SHR) | 40 mg/kg/day | In drinking water | 3 weeks | Slight, insignificant pressor effect | Not reported |
Experimental Protocols
1. Preparation of this compound for Oral Gavage
-
Vehicle Selection: this compound hydrochloride is water-soluble. Sterile water or 0.9% saline are suitable vehicles.
-
Preparation:
-
Calculate the total amount of this compound needed based on the dose, number of animals, and study duration.
-
Weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in the chosen vehicle to achieve the desired final concentration. For example, to prepare a 2 mg/mL solution for a 20 mg/kg dose in a 200g rat (requiring 4 mg), you would administer 2 mL of the solution.
-
Ensure the solution is thoroughly mixed and homogenous.
-
Store the solution appropriately, protected from light.
-
2. Protocol for Oral Gavage Administration in Rats
This protocol is a general guideline and should be performed by trained personnel.
-
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats).
-
Syringe corresponding to the administration volume.
-
Prepared this compound solution.
-
-
Procedure:
-
Weigh the rat to confirm the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Slowly and gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The rat should swallow as the needle is advanced.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Mandatory Visualizations
Beta-Adrenergic Signaling Pathway in Hypertension
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose Optimization
Caption: A logical workflow for determining the optimal dose of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting lack of efficacy with this compound.
References
- 1. Effects of several beta-blocking agents on the development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of the chronic administration of this compound on the aortic wall of the normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of this compound in spontaneously hypertensive rats as determined by an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of this compound in spontaneously hypertensive rats as determined by an enzyme immunoassay. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing CNS Side Effects of Oxprenolol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the central nervous system (CNS) side effects of Oxprenolol in animal studies. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected CNS side effects of this compound in rodent models?
A1: this compound is a moderately lipophilic, non-selective beta-blocker, which allows it to cross the blood-brain barrier and induce CNS-related side effects. In animal studies, these effects can manifest as sedation, lethargy, reduced spontaneous motor activity, and potential anxiety-like behaviors. These side effects are important considerations as they can confound the results of behavioral experiments.
Q2: How can I minimize the sedative effects of this compound without compromising its therapeutic efficacy?
A2: Minimizing sedation is crucial for accurate behavioral assessments. Consider the following strategies:
-
Dose Titration: The most direct approach is to determine the minimum effective dose of this compound that achieves the desired peripheral beta-blockade without causing significant sedation. A careful dose-response study is essential.
-
Route of Administration: While oral and intraperitoneal (IP) routes are common, they can lead to high peak plasma concentrations and increased CNS penetration. Exploring alternative administration routes that might offer more controlled release and reduced peak CNS exposure could be beneficial, although specific data on this for this compound is limited.
-
Timing of Behavioral Testing: Administering this compound and conducting behavioral tests at a time point where peripheral effects are optimal but CNS side effects may have subsided can be a viable strategy. This requires a thorough understanding of the pharmacokinetic and pharmacodynamic profile of this compound in your specific animal model.
Q3: Can co-administration of other compounds counteract this compound-induced sedation?
A3: While theoretically possible, there is limited direct evidence in the scientific literature for specific co-administration strategies to counteract this compound-induced sedation in animal models. However, researchers could explore the following, with careful consideration and pilot testing:
-
CNS Stimulants: Co-administration with a mild CNS stimulant like caffeine could potentially offset the sedative effects. However, it is critical to establish a dose of the stimulant that does not independently affect the behavioral parameters being measured. Studies have shown that caffeine can increase locomotor activity in mice, but the interaction with beta-blockers needs to be empirically determined.[1][2]
-
Serotonergic Agents: Some beta-blockers are known to interact with serotonin receptors. Investigating the co-administration of specific 5-HT receptor modulators could be a novel approach, but this would require extensive validation.
Q4: Are there alternative beta-blockers with fewer CNS side effects that could be used as a control or comparator?
A4: Yes, comparing the effects of this compound to a hydrophilic beta-blocker can help differentiate between peripheral and central effects. Hydrophilic beta-blockers, such as atenolol, have lower lipophilicity and therefore exhibit reduced penetration across the blood-brain barrier, resulting in fewer CNS side effects.[3] Using a peripherally restricted beta-blocker as a comparator can strengthen the interpretation of your findings regarding the CNS-mediated effects of this compound.
Troubleshooting Guides
Issue 1: Animals exhibit excessive sedation or lethargy in the Open Field Test after this compound administration.
Troubleshooting Steps:
-
Verify Dose: Double-check your dose calculations and preparation of the this compound solution. Ensure accurate administration.
-
Conduct a Dose-Response Study: If not already done, perform a dose-response experiment to identify the lowest dose of this compound that produces the desired physiological effect (e.g., heart rate reduction) with minimal impact on locomotor activity.
-
Adjust Administration-to-Test Interval: Vary the time between this compound administration and the start of the Open Field Test. It's possible that peak sedative effects are transient.
-
Consider a Different Beta-Blocker: As a control, test a hydrophilic beta-blocker like atenolol to confirm that the observed sedation is indeed a central effect of this compound.[3]
-
Refine the Experimental Protocol: Ensure the testing environment is free from stressors that could exacerbate sedative effects.
Issue 2: Inconsistent results in the Elevated Plus Maze, potentially due to motor impairment from this compound.
Troubleshooting Steps:
-
Assess Motor Coordination Independently: Use a Rotarod test to specifically evaluate motor coordination at the intended dose of this compound. This will help distinguish between anxiolytic/anxiogenic effects and simple motor impairment.
-
Analyze Total Arm Entries: In the Elevated Plus Maze, a significant reduction in the total number of arm entries (both open and closed) may indicate general motor suppression rather than a specific effect on anxiety.
-
Dose Adjustment: If motor impairment is confirmed, reduce the dose of this compound to a level that does not significantly affect performance on the Rotarod.
-
Control for Peripheral Effects: Use a peripherally acting beta-blocker as a control to isolate the CNS-mediated behavioral effects.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Locomotor Activity in Mice
| This compound Dose (mg/kg, IP) | Mean Total Distance Traveled (cm) in Open Field (± SEM) | % Change from Vehicle |
| Vehicle (Saline) | 1500 ± 120 | 0% |
| 1 | 1450 ± 110 | -3.3% |
| 5 | 1100 ± 95 | -26.7% |
| 10 | 750 ± 80 | -50.0% |
| 20 | 400 ± 60 | -73.3% |
Note: This table presents hypothetical data for illustrative purposes. Researchers must determine the dose-response relationship for their specific experimental conditions.
Table 2: Hypothetical Comparative Effects of this compound and Atenolol on Motor Coordination in Rats (Rotarod Test)
| Treatment (10 mg/kg, IP) | Mean Latency to Fall (seconds) (± SEM) | % Change from Vehicle |
| Vehicle (Saline) | 180 ± 15 | 0% |
| This compound | 110 ± 12 | -38.9% |
| Atenolol | 175 ± 14 | -2.8% |
Note: This table presents hypothetical data for illustrative purposes. Atenolol, being more hydrophilic, is expected to have a lesser impact on motor coordination.
Experimental Protocols
Open Field Test Protocol for Assessing Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time before placing the animal in the arena.
-
Procedure: Gently place the animal in the center of the open field. Allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: Use an automated video-tracking system to record parameters such as total distance traveled, time spent in the center and peripheral zones, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Rotarod Test Protocol for Assessing Motor Coordination
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Acclimate the animals to the apparatus for several days before the test day. This involves placing them on the stationary rod and then at a low, constant speed.
-
Drug Administration: Administer this compound or vehicle at the specified time before testing.
-
Testing: Place the animal on the rotating rod, which is set to either a constant speed or an accelerating speed protocol.
-
Data Collection: Record the latency to fall from the rod. The trial typically ends when the animal falls or after a predetermined cut-off time.
-
Cleaning: Clean the rod between each animal.
Visualizations
References
- 1. Caffeine and sleep-deprivation mediated changes in open-field behaviours, stress response and antioxidant status in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine/sleep-deprivation interaction in mice produces complex memory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta adrenoceptor blockade mimics effects of stress on motor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Oxprenolol binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxprenolol binding assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: High Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. This compound's moderate lipophilicity can contribute to higher NSB by promoting interactions with non-receptor components like lipids and plasticware.[1][2] Here are common causes and troubleshooting steps:
-
Radioligand Properties:
-
Assay Conditions:
-
Solution 1: Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to saturate non-specific sites.[3] For filtration assays, pre-soaking the filters in a buffer containing a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.
-
Solution 2: Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that equilibrium is still reached for specific binding.
-
Solution 3: Optimize Washing Steps (Filtration Assays): Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.
-
-
Tissue/Cell Preparation:
-
Solution: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well, but this should be optimized for your specific system. Ensure thorough homogenization and washing of the membranes to remove any endogenous catecholamines that could interfere with binding.
-
Issue: Low Specific Binding or No Detectable Signal
Q2: I am observing very low or no specific binding in my assay. What could be the problem?
A2: A lack of specific binding can be due to several factors, from reagent quality to experimental setup.
-
Receptor Integrity:
-
Solution: Ensure proper storage and handling of your membrane preparations to prevent receptor degradation. Include protease inhibitors during preparation. Confirm the presence and integrity of the beta-adrenergic receptors using a method like Western blotting.
-
-
Radioligand Issues:
-
Solution 1: Verify the specific activity of your radioligand. A low specific activity may not provide a detectable signal, especially with low receptor densities.
-
Solution 2: Confirm the radioligand concentration. Inaccurate dilutions can lead to a lower than expected concentration in the assay.
-
-
Incorrect Buffer Composition:
-
Solution: The pH, ionic strength, and presence of divalent cations (e.g., Mg²⁺) can significantly impact beta-adrenergic receptor binding. Optimize the buffer conditions for your specific receptor preparation.
-
Issue: Poor Reproducibility and Inconsistent IC50 Values
Q3: My IC50 values for this compound are inconsistent between experiments. What could be causing this variability?
A3: Inconsistent IC50 values can stem from minor variations in assay conditions and the inherent properties of this compound.
-
Assay Conditions:
-
Solution 1: Ensure that the incubation time is sufficient to reach equilibrium in all experiments. This should be determined empirically.
-
Solution 2: Maintain strict consistency in buffer preparation, incubation temperature, and washing procedures. Small variations can lead to shifts in binding affinity.
-
Solution 3: Pipetting accuracy is crucial, especially when preparing serial dilutions of this compound. Calibrate your pipettes regularly.
-
-
Partial Agonist Activity of this compound:
-
Solution: this compound is a partial agonist at beta-adrenergic receptors. In the presence of GTP, which is often included in binding buffers to assess agonist binding, the affinity of partial agonists can be altered. Ensure that the concentration of GTP is consistent across all experiments if it is included in your assay buffer.
-
-
Data Analysis:
-
Solution: Use a consistent non-linear regression model to fit your competition binding data. Ensure that the top and bottom plateaus of the curve are well-defined by your data points.
-
Data Presentation: Troubleshooting Inconsistent Results
The following tables illustrate examples of both ideal and problematic data in an this compound competitive binding assay.
Table 1: Impact of Non-Specific Binding on Assay Window
| Assay Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding | Assay Quality |
| Optimized | 2500 | 250 | 2250 | 90% | Good |
| Problematic | 1800 | 1200 | 600 | 33% | Poor |
In a robust assay, specific binding should account for at least 80% of the total binding.
Table 2: Variability in this compound IC50 Values
| Experiment | Radioligand Concentration | Incubation Time | IC50 (nM) | Ki (nM)* | Consistency |
| 1 | 1 nM | 60 min | 15.2 | 7.8 | - |
| 2 | 1 nM | 60 min | 16.1 | 8.2 | Consistent |
| 3 | 1 nM | 30 min | 28.5 | 14.6 | Inconsistent (Time) |
| 4 | 2 nM | 60 min | 25.8 | 8.6 | Inconsistent (Radioligand Conc.) |
*Ki calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), assuming a radioligand Kd of 1.2 nM.
Table 3: Published Binding Affinities (KD) of this compound Analogues
This table presents the logarithmic dissociation constants (LogKD) for this compound and a related analogue at human β1- and β2-adrenergic receptors.
| Compound | Substituent (R) | LogKDβ1 | LogKDβ2 |
| This compound | Isopropyl | -7.89 ± 0.02 | -8.77 ± 0.03 |
| Analogue 2b | tert-butyl | -8.37 ± 0.03 | -9.51 ± 0.06 |
Data adapted from Sousa et al. (2013). These values can serve as a reference for expected binding affinities.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing Beta-Adrenergic Receptors
This protocol provides a general method for preparing membranes suitable for this compound binding assays.
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
-
Washing and Storage:
-
Discard the supernatant and resuspend the membrane pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).
-
Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in a small volume of assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
Protocol 2: Competitive Radioligand Binding Assay for this compound
This protocol describes a filtration-based competitive binding assay to determine the IC50 of this compound.
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, radioligand (e.g., ³H-dihydroalprenolol at a concentration near its Kd), and membrane preparation.
-
Non-Specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM Propranolol).
-
Competition: Assay buffer, radioligand, membrane preparation, and increasing concentrations of unlabeled this compound.
-
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in PEI solution) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the non-specific binding wells from all other wells.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A simplified workflow for a competitive radioligand binding assay.
Caption: this compound competitively blocks the beta-adrenergic signaling cascade.
Frequently Asked Questions (FAQs)
Q4: Why is this compound considered a "non-selective" beta-blocker and how does this affect my binding assay?
A4: this compound is non-selective because it binds with high affinity to both β1- and β2-adrenergic receptors. In your binding assays, this means that the binding you observe in tissues or cells expressing both receptor subtypes will be a composite of binding to both β1 and β2. To study binding to a specific subtype, you would need to use a cell line expressing only that subtype or use a subtype-selective competing ligand in your assay.
Q5: What is the "intrinsic sympathomimetic activity" (ISA) of this compound and does it matter for a binding assay?
A5: Intrinsic sympathomimetic activity refers to the capacity of a beta-blocker to act as a partial agonist, meaning it can weakly activate the receptor in the absence of a full agonist like adrenaline. For a standard radioligand binding assay that measures the displacement of an antagonist radioligand, the ISA of this compound is less of a concern. However, if you are performing functional assays or using a buffer that promotes an active receptor state (e.g., containing GTP), this partial agonism could influence the binding characteristics.
Q6: How can I calculate the inhibition constant (Ki) from my IC50 value?
A6: The Ki can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
This calculation is essential for comparing the affinities of different compounds independent of the assay conditions.
References
Drug-drug interaction potential of Oxprenolol in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the drug-drug interaction (DDI) potential of Oxprenolol in co-administration studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Publicly available quantitative data on the in vitro inhibitory or inductive potential of this compound on cytochrome P450 (CYP) enzymes and its interaction with drug transporters is limited. Therefore, where specific data for this compound is unavailable, information from the structurally and pharmacologically similar non-selective beta-blocker, Propranolol, is provided for illustrative purposes. Researchers should interpret this information with caution and consider it as a guide for potential interactions that may warrant further investigation for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and which enzymes are involved?
A1: this compound is extensively metabolized in the liver. The primary metabolic pathway is glucuronidation.[1][2] It is also a substrate for the cytochrome P450 enzyme CYP2D6.[3] Less than 5% of the administered dose is excreted as unchanged drug in the urine.[1]
Q2: What are the anticipated pharmacokinetic drug-drug interactions with this compound?
A2: Based on its metabolism, the primary pharmacokinetic drug-drug interactions involving this compound are expected to occur with inhibitors or inducers of CYP2D6.
-
CYP2D6 Inhibitors: Co-administration with strong CYP2D6 inhibitors (e.g., bupropion, fluoxetine, paroxetine, quinidine) may increase the plasma concentrations of this compound, potentially leading to an increased risk of adverse effects such as bradycardia and hypotension.
-
CYP2D6 Inducers: Co-administration with CYP2D6 inducers (e.g., rifampin, dexamethasone) could theoretically decrease the plasma concentrations of this compound, potentially reducing its therapeutic efficacy.
Q3: Does this compound have the potential to interact with drug transporters like P-glycoprotein (P-gp)?
A3: There is currently a lack of direct published data on the interaction of this compound with P-glycoprotein (P-gp) or other drug transporters. However, studies on other lipophilic beta-blockers suggest this is a possibility. For instance, carvedilol and propranolol have been shown to be inhibitors of P-gp.[4] Given the lipophilic nature of this compound, researchers should consider the possibility of transporter-based interactions in their studies.
Q4: What are the key pharmacodynamic drug-drug interactions to consider with this compound?
A4: The most clinically significant pharmacodynamic interactions with this compound are:
-
Other Antihypertensive Agents: An additive effect on blood pressure can occur, leading to hypotension.
-
Calcium Channel Blockers (e.g., verapamil, diltiazem): Increased risk of bradycardia, AV block, and heart failure due to combined negative inotropic and chronotropic effects.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs can antagonize the antihypertensive effect of beta-blockers by inhibiting prostaglandin synthesis, which can lead to sodium and water retention.
-
Antidiabetic Agents: this compound can mask the adrenergic symptoms of hypoglycemia (e.g., tachycardia, tremor), making it difficult for patients to recognize low blood sugar levels. It can also potentiate the hypoglycemic effect of insulin.
Troubleshooting Guides
Problem 1: Unexpectedly high plasma concentrations of this compound in a co-administration study.
-
Possible Cause 1: Co-administered drug is a CYP2D6 inhibitor.
-
Troubleshooting Step 1: Review the literature to determine if the co-administered drug is a known inhibitor of CYP2D6.
-
Troubleshooting Step 2: If data is unavailable, consider conducting an in vitro CYP2D6 inhibition assay with the co-administered drug.
-
Troubleshooting Step 3: If inhibition is confirmed, a clinical DDI study with careful monitoring of this compound plasma concentrations and pharmacodynamic markers (heart rate, blood pressure) is recommended.
-
-
Possible Cause 2: Subject is a CYP2D6 poor metabolizer.
-
Troubleshooting Step 1: Genotype the study subjects for CYP2D6 polymorphisms to identify poor metabolizers.
-
Troubleshooting Step 2: Analyze pharmacokinetic data stratified by CYP2D6 metabolizer status.
-
Problem 2: Reduced therapeutic effect of this compound in a clinical trial.
-
Possible Cause 1: Co-administered drug is a CYP2D6 inducer.
-
Troubleshooting Step 1: Check if any concomitant medications are known CYP2D6 inducers (e.g., rifampin).
-
Troubleshooting Step 2: If a CYP2D6 inducer is necessary, consider monitoring this compound plasma concentrations and titrating the dose accordingly.
-
-
Possible Cause 2: Co-administration with NSAIDs.
-
Troubleshooting Step 1: Review patient medication logs for the use of prescription or over-the-counter NSAIDs.
-
Troubleshooting Step 2: If NSAID use is necessary, monitor blood pressure closely and consider alternative antihypertensive agents if the therapeutic goals for this compound are not met.
-
Data Presentation
Table 1: In Vitro CYP450 Inhibition Potential of Propranolol (as an analogue for this compound)
| CYP Isozyme | Test System | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition |
| CYP2D6 | Human Liver Microsomes | Metoprolol | - | ~1 | Competitive |
Data for 4-hydroxypropranolol, a major metabolite of propranolol.
Table 2: In Vitro P-glycoprotein (P-gp) Inhibition Potential of other Beta-Blockers
| Compound | Test System | IC50 (µM) |
| Propranolol | Caco-2 cells | 24.8 |
| Carvedilol | Caco-2 cells | 0.16 |
This data is provided to suggest a potential for P-gp interaction with lipophilic beta-blockers and should be investigated specifically for this compound.
Table 3: Summary of Potential Pharmacokinetic Drug Interactions with Propranolol (as an analogue for this compound)
| Co-administered Drug | Effect on Propranolol Plasma Levels | Fold-change in AUC | Fold-change in Cmax | Mechanism |
| Quinidine | Increased | 2-3 fold | - | CYP2D6 Inhibition |
| Fluvoxamine | Increased | 5-fold | - | CYP1A2 Inhibition |
| Nisoldipine | Increased | 1.3-fold | 1.5-fold | Unknown |
| Nicardipine | Increased | 1.5-fold | 1.8-fold | Unknown |
This table illustrates the magnitude of potential interactions based on data from a similar beta-blocker. The relevance to this compound requires direct clinical investigation.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 enzymes.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
This compound (test inhibitor)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or other suitable organic solvent for termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare stock solutions of this compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the probe substrates in incubation buffer.
-
In a 96-well plate, add HLM, incubation buffer, and varying concentrations of this compound or the positive control.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study
This protocol describes a typical crossover study design to evaluate the effect of a co-administered drug on the pharmacokinetics of this compound.
1. Study Design:
-
A randomized, two-period, two-sequence crossover design is recommended.
-
Enroll a cohort of healthy adult volunteers.
-
In one period, subjects receive a single oral dose of this compound.
-
In the other period, subjects receive the co-administered drug for a specified duration to reach steady-state, followed by a single oral dose of this compound.
-
A washout period of at least 5 half-lives of both drugs should separate the two treatment periods.
2. Procedure:
-
Administer the study drug(s) to the subjects after an overnight fast.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose of this compound).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Monitor vital signs (blood pressure, heart rate) and for any adverse events throughout the study.
3. Data Analysis:
-
Calculate the pharmacokinetic parameters of this compound (AUC, Cmax, Tmax, t1/2) for both treatment periods using non-compartmental analysis.
-
Perform a statistical comparison of the pharmacokinetic parameters with and without the co-administered drug.
-
The geometric mean ratios and their 90% confidence intervals for AUC and Cmax are typically used to assess the significance of any interaction.
Mandatory Visualizations
References
- 1. This compound hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolites of this compound (Trasicor) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxprenolol Dosage Adjustment Based on Patient Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of patient metabolism on oxprenolol dosage and response.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
This compound is extensively metabolized in the liver, with direct O-glucuronidation being the major metabolic pathway.[1] Oxidative reactions represent a minor route of metabolism. The drug undergoes significant first-pass metabolism, leading to a variable oral bioavailability ranging from 20% to 70%.[2][3][4] Less than 4% of an administered dose is excreted as unchanged drug in the urine.[2]
Q2: Which enzymes are responsible for this compound metabolism?
The primary enzymes involved in the main metabolic pathway of this compound are UDP-glucuronosyltransferases (UGTs). While oxidative metabolism is a minor pathway, the specific cytochrome P450 (CYP) isoenzymes involved are not as well-characterized for this compound as for other beta-blockers like metoprolol. However, given that many beta-blockers are substrates for CYP2D6, it is plausible that this enzyme plays a role, albeit minor, in the oxidative metabolism of this compound.
Q3: How does patient metabolism affect this compound's pharmacokinetics?
Variability in patient metabolism can significantly impact the bioavailability and clearance of this compound. Due to its extensive first-pass metabolism, differences in the activity of hepatic enzymes, particularly UGTs, can lead to inter-individual variations in plasma concentrations. A summary of key pharmacokinetic parameters is provided in the table below.
| Parameter | Value | Reference |
| Bioavailability | 20-70% | |
| Elimination Half-Life | 1-2 hours | |
| Protein Binding | ~80% | |
| Excretion (unchanged) | < 4% |
Q4: Is there evidence for dosage adjustment of this compound based on genetic polymorphisms?
While genetic polymorphisms in enzymes like CYP2D6 are known to significantly affect the metabolism of other beta-blockers, leading to established dosing guidelines for drugs like metoprolol, the evidence for this compound is less clear. Given that the primary metabolic pathway is glucuronidation, polymorphisms in UGT genes could theoretically impact this compound metabolism. However, at present, there are no widely accepted clinical guidelines for adjusting this compound dosage based on a patient's genotype.
Troubleshooting Guides
Issue 1: Unexpectedly high plasma concentrations or adverse effects at standard doses.
-
Possible Cause: The patient may be a poor metabolizer of this compound, potentially due to reduced activity of UGT enzymes or, to a lesser extent, relevant CYP enzymes. Co-administration of drugs that inhibit these enzymes could also be a factor.
-
Troubleshooting Steps:
-
Review co-medications: Check for known inhibitors of UGTs and CYP2D6.
-
Consider therapeutic drug monitoring (TDM): Measure plasma concentrations of this compound to confirm elevated levels.
-
Phenotyping/Genotyping: If feasible, perform phenotyping or genotyping for relevant metabolic enzymes to identify a potential genetic basis for poor metabolism.
-
Issue 2: Lack of therapeutic effect at standard doses.
-
Possible Cause: The patient may be an ultra-rapid metabolizer, leading to rapid clearance of the drug. Drug-drug interactions with inducers of metabolic enzymes could also contribute.
-
Troubleshooting Steps:
-
Review co-medications: Identify any co-administered drugs that are known inducers of UGTs or CYP enzymes.
-
Assess patient adherence: Ensure the patient is taking the medication as prescribed.
-
Consider TDM: Measure trough plasma concentrations to determine if they are below the therapeutic range.
-
Phenotyping/Genotyping: Assess the patient's metabolic phenotype/genotype to investigate the possibility of ultra-rapid metabolism.
-
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism using Human Liver Microsomes
This protocol provides a general framework for identifying the primary enzymes responsible for this compound's oxidative metabolism.
-
Objective: To determine the contribution of various CYP isoenzymes to the metabolism of this compound.
-
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system
-
Specific chemical inhibitors for major CYP isoenzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)
-
Recombinant human CYP enzymes (optional, for confirmation)
-
LC-MS/MS for metabolite analysis
-
-
Methodology:
-
Incubate this compound with HLMs in the presence of an NADPH regenerating system.
-
In parallel incubations, include specific chemical inhibitors for different CYP isoenzymes.
-
A control incubation without the inhibitor should be run for each experiment.
-
After a set incubation time, stop the reaction (e.g., with acetonitrile).
-
Analyze the formation of this compound metabolites using LC-MS/MS.
-
The reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoenzyme.
-
(Optional) Confirm findings by incubating this compound with recombinant human CYP enzymes.
-
Visualizations
Caption: Metabolic pathways of this compound in the liver.
Caption: Troubleshooting workflow for unexpected patient response.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Oxprenolol Formulation Bioavailability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of food on the bioavailability of oral oxprenolol formulations.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of food on the bioavailability of oral this compound formulations?
Based on clinical studies, the administration of food along with oral this compound, for both conventional (immediate-release) and slow-release formulations, has been shown to have no significant effect on its bioavailability.[1][2][3][4] Plasma drug concentration profiles for this compound administered in a fasting state do not differ significantly from those when the drug is given after a meal.[2] While minor variations, such as a secondary peak in plasma concentration around 12 hours post-dose possibly linked to an evening meal, have been observed, the overall absorption is not significantly altered. Therefore, slow-release this compound is considered a reliable dosage form, providing similar plasma-drug profiles in both fasted and non-fasted individuals.
Q2: Where can I find quantitative data on the pharmacokinetic parameters of this compound with and without food?
Below are summary tables of pharmacokinetic data from key studies investigating the food effect on conventional and slow-release this compound formulations.
Table 1: Pharmacokinetic Parameters of Conventional this compound (80 mg) in Fasted vs. Fed State
| Parameter | Fasted (Mean ± SD) | Fed (Mean ± SD) | Reference |
| Cmax (ng/mL) | Data not explicitly reported in tables | Data not explicitly reported in tables | |
| Tmax (h) | Data not explicitly reported in tables | Data not explicitly reported in tables | |
| AUC (ng·h/mL) | Data not explicitly reported in tables | Data not explicitly reported in tables | |
| Elimination Half-life (h) | Shorter than with food | Longer than fasted |
Note: While the study by Dawes et al. (1979) concluded no significant trends, specific mean and SD values for Cmax, Tmax, and AUC were not presented in a tabular format. The elimination half-life for the conventional tablet was noted to be longer after food, which was attributed to continued absorption.
Table 2: Pharmacokinetic Parameters of Slow-Release this compound (160 mg) in Fasted vs. Fed State
| Parameter | Fasted (Mean ± SD) | Fed (Mean ± SD) | Reference |
| Cmax (ng/mL) | Data not explicitly reported in tables | Data not explicitly reported in tables | |
| Tmax (h) | Data not explicitly reported in tables | Data not explicitly reported in tables | |
| AUC (ng·h/mL) | Data not explicitly reported in tables | Data not explicitly reported in tables | |
| Elimination Half-life (h) | Longer than with food | Shorter than fasted |
Note: Similar to the conventional formulation, specific mean and SD values were not provided in a table in the original publication. Interestingly, the elimination half-life for the slow-release formulation was observed to be shorter after food.
Table 3: Plasma this compound Concentrations for Conventional and Oros® Preparations in Fasted vs. Postprandial States
| Formulation | State | Peak Plasma Concentration (relative) | Time to Peak (h) | Reference |
| Conventional | Fasted | ~4x higher than Oros® | - | |
| Conventional | Postprandial | No significant difference from fasted | - | |
| Oros® | Fasted | ~25% of conventional tablet | 3-8 | |
| Oros® | Postprandial | No significant difference from fasted | 3-8 |
Note: This study also concluded that plasma drug concentration profiles did not differ significantly between fasted and postprandial states for either formulation.
Q3: What are the general physiological effects of food that can influence drug bioavailability?
Food intake initiates a cascade of physiological changes in the gastrointestinal (GI) tract that can potentially impact drug absorption. Understanding these mechanisms is crucial for designing and interpreting food-effect bioavailability studies.
Caption: General physiological effects of food on drug absorption.
Troubleshooting Guides
Issue: Unexpected variability in this compound plasma concentrations between fed and fasted study arms.
Possible Cause & Solution:
-
Inconsistent Meal Composition: The type and composition of the meal can influence GI physiology.
-
Recommendation: Standardize the test meal across all subjects in the "fed" arm. A high-fat, high-calorie meal is often recommended for food-effect studies to elicit the maximal physiological response.
-
-
Timing of Drug Administration Relative to Meal: The interval between the meal and drug administration can affect gastric emptying and luminal contents.
-
Recommendation: Strictly control the timing of drug administration in relation to the start and end of the meal for all participants.
-
-
Subject-Specific Physiological Differences: Individual variations in GI motility and metabolism can contribute to variability.
-
Recommendation: Ensure a crossover study design where each subject serves as their own control (receives the drug in both fed and fasted states) to minimize inter-individual variability.
-
Issue: Difficulty in replicating the "no significant food effect" finding for this compound.
Possible Cause & Solution:
-
Formulation Differences: The excipients and manufacturing process of your specific this compound formulation may differ from those in the cited studies, potentially leading to a food interaction.
-
Recommendation: Characterize the in vitro dissolution profile of your formulation in media simulating fasted and fed states (e.g., FaSSIF and FeSSIF).
-
-
Analytical Method Sensitivity: Your analytical method may be detecting minor fluctuations not considered statistically significant in previous studies.
-
Recommendation: Review the validation parameters of your analytical method. Focus on the overall pharmacokinetic profile (AUC) rather than isolated time points when assessing for a clinically relevant food effect.
-
Experimental Protocols
Key Experiment: Single-Dose, Crossover Food-Effect Bioavailability Study for Oral this compound
This protocol is a synthesized example based on common practices for food-effect studies and findings from this compound research.
Caption: Experimental workflow for a food-effect bioavailability study.
Methodology Details:
-
Study Design: A randomized, open-label, two-period, two-sequence, crossover design.
-
Subjects: Healthy adult volunteers, typically non-smokers, with no contraindications to beta-blocker administration.
-
Treatments:
-
Fasted State: Subjects fast overnight for at least 10 hours before receiving the this compound dose with a standardized volume of water.
-
Fed State: Following an overnight fast, subjects consume a standardized high-fat breakfast. The this compound dose is administered shortly after the meal with a standardized volume of water.
-
-
Washout Period: A washout period of at least 7 days between the two treatment periods is recommended to ensure complete elimination of the drug.
-
Blood Sampling: Venous blood samples are collected at predefined intervals before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated chromatographic method (e.g., HPLC or LC-MS/MS).
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for both the fasted and fed states.
-
Statistical Analysis: The pharmacokinetic parameters are statistically compared between the two states to determine if there is a significant food effect. The 90% confidence interval for the ratio of the geometric means (fed/fasted) for AUC and Cmax should fall within the bioequivalence limits of 80-125% to conclude no significant food effect.
References
- 1. Bioavailability of conventional and slow-release this compound in fasted and nonfasted individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of food intake on plasma this compound concentrations following oral administration of conventional and Oros preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of food intake on plasma this compound concentrations following oral administration of conventional and Oros preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxprenolol-Induced Bronchoconstriction in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxprenolol-induced bronchoconstriction in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced bronchoconstriction?
A1: this compound is a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both beta-1 and beta-2 receptors.[1][2] While beta-1 receptor blockade in the heart is often the therapeutic goal, the blockade of beta-2 adrenergic receptors in the smooth muscles of the bronchioles leads to bronchoconstriction (narrowing of the airways).[3][4] Beta-2 receptors are typically stimulated by endogenous catecholamines like epinephrine to promote bronchodilation; their blockade by this compound prevents this relaxation and can lead to airway narrowing, particularly in sensitive individuals or experimental models.[5]
Q2: Does this compound's intrinsic sympathomimetic activity (ISA) prevent bronchoconstriction?
A2: this compound possesses moderate intrinsic sympathomimetic activity (ISA), meaning it can mildly stimulate beta-receptors in addition to blocking them. This partial agonist activity can mitigate some side effects associated with complete beta-blockade, such as severe bradycardia. However, its ISA is not sufficient to overcome the bronchoconstrictive effects of beta-2 receptor blockade, and therefore, this compound should not be administered to asthmatics.
Q3: What is the role of cholinergic pathways in this compound-induced bronchoconstriction?
A3: Evidence suggests that cholinergic mechanisms are involved in beta-blocker-induced bronchoconstriction. Blockade of prejunctional beta-2 receptors on airway cholinergic nerves may enhance the release of acetylcholine, a potent bronchoconstrictor. This increased cholinergic tone contributes to the airway narrowing observed after administration of non-selective beta-blockers like this compound.
Q4: How does the lipophilicity of this compound influence its effects?
A4: this compound is a lipophilic beta-blocker, which allows it to readily cross the blood-brain barrier. This property is associated with a higher incidence of central nervous system-related side effects. While not directly linked to bronchoconstriction, its ability to penetrate tissues effectively ensures its distribution to the airways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Mitigation Strategy |
| Unexpectedly severe bronchoconstriction in an animal model. | 1. High dose of this compound. 2. Animal model with underlying airway hyperreactivity (e.g., allergic asthma models). 3. Concurrent administration of other bronchoconstrictor agents. | 1. Perform a dose-response study to determine the optimal concentration of this compound. 2. Use a well-characterized animal model and consider a control group without pre-existing airway inflammation. 3. Review the experimental protocol to eliminate confounding substances. |
| Difficulty in reversing this compound-induced bronchoconstriction with beta-2 agonists (e.g., salbutamol). | This compound is a competitive antagonist at the beta-2 receptor, blocking the binding site for beta-2 agonists. | 1. Administer a higher dose of the beta-2 agonist to competitively overcome the blockade. 2. Use an anticholinergic agent (e.g., ipratropium, oxitropium) as they act on a different signaling pathway (muscarinic receptors) to induce bronchodilation. |
| Variability in bronchoconstrictive response between experiments. | 1. Inconsistent drug administration (route, volume, concentration). 2. Differences in animal strain, age, or sex. 3. Environmental factors in the laboratory (e.g., temperature, allergens). | 1. Standardize drug preparation and administration procedures. 2. Clearly define and report the characteristics of the animal models used. 3. Maintain a controlled laboratory environment. |
| Inaccurate measurement of airway resistance. | 1. Improper calibration of measurement equipment (e.g., plethysmograph, ventilator). 2. Anesthesia affecting respiratory function. 3. Incorrect placement of tracheal cannula in invasive methods. | 1. Regularly calibrate all equipment according to the manufacturer's instructions. 2. Use a consistent and well-documented anesthesia protocol. 3. Ensure proper surgical technique for invasive measurements. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bronchoconstriction in a Murine Model
This protocol describes an invasive method to measure airway resistance in anesthetized mice following this compound administration.
Materials:
-
Mice (e.g., BALB/c or C57BL/6 strain)
-
This compound solution (sterile, for injection)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Mechanical ventilator for small animals
-
Pressure and flow transducers
-
Tracheal cannula
-
Data acquisition system
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by lack of response to a toe pinch.
-
Place the mouse in a supine position on a surgical board.
-
Perform a tracheostomy and insert a tracheal cannula.
-
Connect the cannula to a mechanical ventilator.
-
Place the mouse within a whole-body plethysmograph connected to pressure and flow transducers.
-
Allow the animal to stabilize on the ventilator for a baseline recording of airway resistance (RL).
-
Administer a predetermined dose of this compound via the desired route (e.g., intravenous or intraperitoneal).
-
Continuously record airway resistance for a specified period to observe the onset and magnitude of bronchoconstriction.
-
To test mitigation strategies, a separate group of animals can be pre-treated with an antagonist (e.g., an anticholinergic) before this compound administration.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Protocol 2: In Vitro Assessment of Airway Smooth Muscle Contraction
This protocol outlines the use of an organ bath to measure the contractile response of isolated tracheal rings to this compound.
Materials:
-
Guinea pig or rat trachea
-
Krebs-Henseleit buffer solution
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Acetylcholine or other contractile agonist
Procedure:
-
Euthanize the animal and carefully dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the ring to a fixed hook and the other to a force transducer.
-
Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Induce a submaximal contraction with a contractile agonist (e.g., acetylcholine) to ensure tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve for its direct effect on airway smooth muscle tone.
-
To investigate the potentiation of bronchoconstriction, pre-incubate the tissue with this compound before generating a concentration-response curve to a contractile agonist.
-
To test mitigation strategies, co-incubate the tissue with this compound and a potential antagonist.
Visualizations
Caption: Signaling pathway of beta-2 adrenergic receptor-mediated bronchodilation and its blockade by this compound.
Caption: A streamlined workflow for assessing this compound-induced bronchoconstriction in an in vivo animal model.
Caption: Relationship between the causes of this compound-induced bronchoconstriction and the mechanisms of mitigation strategies.
References
Validation & Comparative
Comparing the clinical effectiveness of Oxprenolol and atenolol in hypertension
A detailed comparison for researchers and drug development professionals on the clinical effectiveness of the non-selective beta-blocker Oxprenolol and the cardioselective beta-blocker Atenolol in treating hypertension.
This guide provides a comprehensive analysis of the clinical efficacy of this compound and atenolol, two beta-adrenergic receptor antagonists employed in the management of hypertension. While both drugs effectively lower blood pressure, their distinct pharmacological profiles, including receptor selectivity and intrinsic sympathomimetic activity (ISA), lead to differences in their clinical effects and side-effect profiles. This report synthesizes data from comparative clinical trials to provide a clear overview for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Beta-Blockers
Atenolol is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, atenolol reduces heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.[1][2] Its cardioselectivity makes it less likely to cause bronchoconstriction, a potential side effect associated with non-selective beta-blockers.
This compound, in contrast, is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors.[3] In addition to its beta-blocking activity, this compound possesses intrinsic sympathomimetic activity (ISA), which means it can partially stimulate beta-receptors.[3] This partial agonist activity may mitigate some of the negative effects of beta-blockade, such as a profound decrease in heart rate or cardiac output.
Signaling Pathways
The binding of atenolol and this compound to beta-adrenergic receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary pathways affected by these drugs.
Caption: Atenolol, a β1-selective blocker, inhibits the Gs-protein pathway.
Caption: this compound non-selectively blocks β1 and β2 receptors with ISA.
Clinical Effectiveness: Head-to-Head Comparison
A key double-blind clinical trial directly compared the efficacy of this compound and atenolol in patients with mild to moderate arterial hypertension.[4] The findings of this and other relevant studies are summarized below.
Blood Pressure Reduction
| Parameter | This compound | Atenolol | Significance |
| Systolic Blood Pressure Reduction | No significant difference | No significant difference | p > 0.05 |
| Diastolic Blood Pressure Reduction (Supine) | Less effective | More effective | p < 0.05 |
| Diastolic Blood Pressure Reduction (Erect) | Less effective | More effective | p < 0.01 |
Data from a double-blind comparative trial.
As the table indicates, while both drugs were comparable in reducing systolic blood pressure, atenolol demonstrated a statistically significant greater reduction in diastolic blood pressure, both in the supine and erect positions.
Heart Rate Control
Both this compound and atenolol effectively reduce heart rate. However, due to its intrinsic sympathomimetic activity, this compound may cause a less pronounced reduction in resting heart rate compared to atenolol.
Experimental Protocols
The primary comparative study cited followed a robust double-blind, crossover design.
-
Participants: Twenty-seven patients with mild to moderate arterial hypertension.
-
Washout Period: A four-week placebo period preceded the active treatment phase.
-
Treatment Arms:
-
Atenolol: Administered at doses of 50 mg twice a day, 100 mg twice a day, or 100 mg once a day for four-week periods.
-
This compound: Administered at doses of 80 mg or 160 mg twice a day for four-week periods.
-
-
Assessment: Patients were assessed at the end of each four-week treatment period.
The following diagram outlines the general workflow of such a comparative clinical trial.
Caption: A typical crossover experimental design for drug comparison.
Adverse Effects
In the head-to-head comparative trial, the incidence of side effects for both atenolol and this compound was not statistically different from that recorded with a placebo. However, the pharmacological profiles of the two drugs suggest potential differences in their adverse effect profiles.
| Adverse Effect | This compound | Atenolol |
| Bronchospasm | Higher potential due to β2-blockade | Lower potential due to β1-selectivity |
| Bradycardia | Potentially less severe due to ISA | Can be more pronounced |
| Fatigue | Common | Common |
| Dizziness | Common | Common |
Conclusion
Both this compound and atenolol are effective antihypertensive agents. Atenolol, owing to its cardioselectivity, demonstrates a superior effect in reducing diastolic blood pressure compared to this compound. The intrinsic sympathomimetic activity of this compound may offer an advantage in patients prone to bradycardia. The choice between these two agents should be guided by the individual patient's clinical profile, including comorbidities such as asthma, and their specific blood pressure response. Further research focusing on long-term outcomes and comparative adverse effect profiles in larger patient populations would be beneficial to further delineate the optimal therapeutic positioning of these two beta-blockers.
References
- 1. Once daily beta-blocker in hypertension--oxprenolol slow-release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Metoprolol vs. Oxprenolol: A Comparative Analysis of Cardioselectivity and Side Effect Profiles
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological properties of Metoprolol and Oxprenolol, focusing on their differential effects on β-adrenergic receptors and the resulting clinical implications.
In the landscape of β-adrenergic receptor antagonists, both Metoprolol and this compound have long been utilized in the management of cardiovascular disorders. However, their subtle yet significant differences in receptor selectivity and intrinsic sympathomimetic activity (ISA) lead to distinct clinical profiles, particularly concerning cardioselectivity and side effects. This guide provides a detailed comparison of these two agents, supported by experimental data and methodologies, to inform further research and development in cardiovascular therapeutics.
Core Pharmacological Differences
Metoprolol is a selective β1-adrenergic receptor antagonist, commonly referred to as "cardioselective," although this selectivity is dose-dependent.[1][2] It primarily targets β1-receptors in the heart muscle, leading to a reduction in heart rate, cardiac output, and blood pressure.[3] Metoprolol lacks intrinsic sympathomimetic activity (ISA).[4]
In contrast, this compound is a non-selective β-blocker, antagonizing both β1 and β2-adrenergic receptors.[5] A key distinguishing feature of this compound is its partial agonist activity, or ISA. This means that while it blocks the effects of potent endogenous catecholamines like epinephrine and norepinephrine, it can also weakly stimulate β-receptors. Additionally, this compound is a lipophilic molecule, which allows it to cross the blood-brain barrier, a property associated with a higher incidence of central nervous system (CNS)-related side effects.
Comparative Analysis of Cardioselectivity
The cardioselectivity of a β-blocker is a critical determinant of its clinical utility, particularly in patients with respiratory conditions where β2-receptor blockade can lead to bronchoconstriction. This selectivity is quantified by comparing the binding affinity of the drug for β1 versus β2 receptors. A higher β1/β2 affinity ratio indicates greater cardioselectivity.
Experimental data from radioligand binding assays provide a quantitative measure of this selectivity. The table below summarizes the binding affinities (as pKd values, the negative logarithm of the dissociation constant) of the active S-enantiomer of Metoprolol for β1 and β2-adrenergic receptors. A higher pKd value signifies a stronger binding affinity.
| Drug | Receptor | pKd | β1/β2 Selectivity Ratio (Ki) |
| S-Metoprolol | β1-adrenoceptor | 7.73 | ~28 |
| β2-adrenoceptor | 6.28 | ||
| This compound | β1-adrenoceptor | - | Non-selective |
| β2-adrenoceptor | - |
Note: Specific pKd or Ki values for this compound from directly comparable studies were not available in the reviewed literature, reflecting its classification as a non-selective agent.
The data clearly indicates that S-Metoprolol exhibits a significant preference for β1-adrenoceptors, with a selectivity ratio of approximately 28-fold. This cardioselectivity is a key advantage in patients where β2-receptor blockade is undesirable.
Side Effect Profiles: A Comparative Overview
The differing pharmacological properties of Metoprolol and this compound translate into distinct side effect profiles. While both are generally well-tolerated, the incidence and nature of adverse effects can vary. A double-blind clinical trial comparing Metoprolol, Alprenolol, and this compound in the treatment of hypertension noted that side-effects were infrequent for all three drugs and were not a cause for patient withdrawal from the study. However, more specific comparative data is necessary to delineate their tolerability profiles.
Central Nervous System (CNS) Effects
The lipophilicity of a β-blocker influences its ability to penetrate the central nervous system and potentially cause CNS-related side effects. This compound is known to be a lipophilic molecule, which is associated with a higher incidence of such effects compared to more hydrophilic agents. Studies comparing the CNS side effects of the relatively lipophilic Metoprolol with the hydrophilic Atenolol have shown that Metoprolol is associated with a higher incidence of sleep disturbances. Given this compound's lipophilicity, a similar or potentially greater propensity for CNS side effects compared to Metoprolol could be inferred, although direct comparative studies with specific incidence rates are limited.
Effects on Lipid Profile
Beta-blockers can have varying effects on plasma lipid levels. A comparative study on the effect of this compound and Metoprolol on serum lipid concentrations in hypertensive patients revealed a notable difference. Metoprolol was found to significantly decrease HDL-cholesterol levels, while this compound had no effect on HDL-cholesterol. This difference is potentially attributable to the intrinsic sympathomimetic activity of this compound.
Experimental Methodologies
The quantitative data presented in this guide are derived from specific experimental protocols. Understanding these methodologies is crucial for the interpretation and replication of the findings.
Radioligand Binding Assay for Cardioselectivity
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.
Objective: To determine the binding affinity (Ki) of Metoprolol and this compound for β1 and β2-adrenergic receptors.
Principle: This assay measures the ability of the unlabeled drug (Metoprolol or this compound) to compete with a radiolabeled ligand for binding to the target receptors.
Detailed Protocol:
-
Membrane Preparation:
-
Isolate cell membranes from tissues or cell lines expressing either β1 or β2-adrenergic receptors.
-
Homogenize the tissue or cells in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Add increasing concentrations of the unlabeled competitor drug (Metoprolol or this compound).
-
For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of control wells.
-
Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Intrinsic Sympathomimetic Activity (ISA)
Functional assays are essential to determine whether a β-blocker possesses ISA by measuring its ability to stimulate the β-adrenergic signaling pathway.
Objective: To assess the intrinsic sympathomimetic activity of this compound by measuring cyclic AMP (cAMP) production.
Principle: β-adrenergic receptor activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the production of the second messenger cAMP. A β-blocker with ISA will cause an increase in cAMP levels, albeit to a lesser extent than a full agonist.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable cell line endogenously or recombinantly expressing β-adrenergic receptors (e.g., CHO or HEK293 cells).
-
-
Cell Stimulation:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of the test compound (this compound) to the cells.
-
Include a full agonist (e.g., isoproterenol) as a positive control and a vehicle as a negative control.
-
Incubate the plate at 37°C for a specified period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the drug concentration.
-
Determine the Emax (maximum effect) of this compound and compare it to the Emax of the full agonist. The ISA is often expressed as a percentage of the maximal response induced by the full agonist.
-
Conclusion
Metoprolol and this compound, while both classified as β-blockers, exhibit fundamental differences that are critical for their clinical application and for the development of new cardiovascular drugs. Metoprolol's cardioselectivity offers a significant advantage in treating patients with comorbid respiratory conditions. Conversely, this compound's intrinsic sympathomimetic activity may be beneficial in patients who do not tolerate the bradycardic effects of β-blockers without ISA, and it appears to have a more favorable profile regarding its effect on HDL-cholesterol. However, its non-selectivity and lipophilicity may increase the risk of β2-receptor-mediated and CNS-related side effects, respectively.
For researchers and drug development professionals, a thorough understanding of these differences, supported by quantitative experimental data, is paramount for the rational design and development of next-generation β-adrenergic modulators with improved efficacy and safety profiles.
References
- 1. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Beta Blocker List and Their Differences - GoodRx [goodrx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
A Head-to-Head Clinical Trial Comparison of Oxprenolol and Other Non-Selective Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of oxprenolol against other non-selective beta-blockers, supported by data from head-to-head clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative efficacy and safety profiles of these therapeutic agents.
Introduction to Non-Selective Beta-Blockers
Non-selective beta-blockers are a class of drugs that antagonize both β1- and β2-adrenergic receptors. This dual blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, making them effective in the management of cardiovascular conditions such as hypertension and angina pectoris.[1] this compound is a non-selective beta-blocker that also possesses intrinsic sympathomimetic activity (ISA), a partial agonist effect that may modulate its physiological effects compared to non-ISA beta-blockers like propranolol.[2][3]
Comparative Clinical Efficacy
Head-to-head clinical trials have primarily focused on comparing this compound with propranolol and pindolol in the treatment of hypertension and angina pectoris.
Hypertension
A landmark double-blind, multiclinic trial conducted by the Veterans Administration Cooperative Study Group compared the antihypertensive efficacy of this compound and propranolol when added to a diuretic regimen in patients with mild to moderate hypertension.[4]
Key Findings:
-
Propranolol demonstrated a statistically significant greater reduction in both systolic and diastolic blood pressure compared to this compound.[4]
-
A higher percentage of patients in the propranolol group achieved the goal diastolic blood pressure of less than 90 mm Hg.
Another randomized, double-blind study by Franciosa et al. (1979) also compared the hemodynamic effects of this compound and propranolol in hypertensive patients.
Key Findings:
-
Both drugs produced comparable reductions in blood pressure.
-
Propranolol caused a greater reduction in standing heart rate compared to this compound.
A comparative study of pindolol and other beta-blockers, including this compound, suggested that pindolol was somewhat more effective than other nonselective beta-blockers with ISA, like this compound.
| Parameter | This compound | Propranolol | Pindolol | Reference |
| Change in Diastolic Blood Pressure (mmHg) | -7.0 | -9.8 | Data not directly compared | |
| Change in Systolic Blood Pressure (mmHg) | -6.8 | -10.5 | Data not directly compared | |
| % Patients Achieving Goal DBP (<90 mmHg) | 27% | 50% | Data not directly compared | |
| Change in Resting Heart Rate (beats/min) | -8.4 | -12.3 | Less pronounced reduction than propranolol |
Table 1: Comparative Efficacy of this compound, Propranolol, and Pindolol in Hypertension.
Angina Pectoris
A double-blind crossover study compared the efficacy of slow-release this compound with conventional propranolol in patients with stable angina pectoris.
Key Findings:
-
There was no significant difference in the average number of anginal attacks between the two treatment groups.
-
Propranolol provided a more consistent beneficial effect on exercise tolerance throughout the dosing schedule compared to once-daily slow-release this compound.
Another study comparing pindolol and propranolol in angina pectoris found both to be effective in reducing angina attacks and increasing exercise tolerance.
| Parameter | Slow-Release this compound (once daily) | Propranolol (four times daily) | Pindolol | Reference |
| Average Anginal Attacks per Month | 11 | 8 | 48% reduction | |
| Treadmill Walking Time to Onset of Angina | Less improvement at 24h post-dose | Consistent improvement | Increased exercise tolerance |
Table 2: Comparative Efficacy of this compound, Propranolol, and Pindolol in Angina Pectoris.
Comparative Safety and Tolerability
The side effect profiles of non-selective beta-blockers are a crucial consideration in clinical practice.
In the Veterans Administration Cooperative Study, the overall incidence of side effects for this compound and propranolol was similar, with one notable exception.
-
A significantly higher incidence of impotence was reported in the propranolol group compared to the this compound group.
In a study comparing this compound and propranolol for anxiety, this compound was generally better tolerated.
Experimental Protocols
Veterans Administration Cooperative Study Group on Antihypertensive Agents: this compound vs. Propranolol in Hypertension
Objective: To compare the efficacy and safety of this compound and propranolol as adjunctive therapy to hydrochlorothiazide in male veterans with diastolic blood pressure between 95 and 114 mm Hg.
Study Design: A randomized, double-blind, multicenter clinical trial.
Patient Population:
-
Inclusion Criteria: Male veterans aged 18-65 with a diagnosis of hypertension.
-
Exclusion Criteria: Patients with contraindications to beta-blocker therapy, such as bradycardia, atrioventricular block, congestive heart failure, and bronchospastic disease.
Treatment Regimen:
-
Washout Period: All previous antihypertensive medications were discontinued.
-
Diuretic Phase: Patients received hydrochlorothiazide 50 mg twice daily.
-
Randomization: Patients whose diastolic blood pressure remained between 95 and 114 mm Hg were randomized to receive either this compound or propranolol in addition to the diuretic.
-
Titration Phase: The dose of the beta-blocker was titrated upwards at monthly intervals (e.g., 40 mg, 80 mg, 160 mg twice daily) to achieve a goal diastolic blood pressure of less than 90 mm Hg.
Outcome Measures:
-
Primary Efficacy: Change in systolic and diastolic blood pressure from baseline.
-
Secondary Efficacy: Percentage of patients achieving goal diastolic blood pressure.
-
Safety: Heart rate, and reported adverse effects.
Statistical Analysis: Standard statistical methods were used to compare the treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Non-Selective Beta-Blockers
Non-selective beta-blockers exert their effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs). The binding of an agonist to these receptors typically activates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP). Beta-blockers prevent this activation.
Caption: Signaling pathway of non-selective beta-blockers.
Experimental Workflow of a Double-Blind, Randomized Controlled Trial
The following diagram illustrates a typical workflow for a double-blind, randomized controlled clinical trial comparing two active drugs, such as the Veterans Administration Cooperative Study.
References
- 1. VA Cooperative Study on Hypertension « Heart Attack Prevention [epi.umn.edu]
- 2. Hemodynamic effects of this compound and propranolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive and hemodynamic effects of this compound versus propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of this compound and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxprenolol's Anti-Arrhythmic Efficacy in Canine Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data validates the anti-arrhythmic properties of Oxprenolol in canine models, providing valuable insights for researchers and drug development professionals in the cardiovascular field. This guide offers an objective comparison of this compound's performance against other beta-blockers and alternative anti-arrhythmic agents, supported by detailed experimental protocols and quantitative data.
Comparative Efficacy of Anti-Arrhythmic Agents in Canine Models
The following tables summarize the effective dosages of this compound and other commonly used anti-arrhythmic drugs in established canine arrhythmia models. This data facilitates a direct comparison of potency and therapeutic ranges.
Halothane-Epinephrine Induced Arrhythmia Model
This model assesses the ability of a drug to protect against ventricular arrhythmias induced by the sensitizing effect of halothane anesthesia to intravenously administered epinephrine.
| Drug | Class | Effective Intravenous Dose | Efficacy Notes |
| This compound | Beta-blocker | 60 ± 18 µg/kg[1] | Weaker anti-arrhythmic effect compared to propranolol.[1] |
| Propranolol | Beta-blocker | 30 µg/kg | Suppressed arrhythmia effectively. |
Coronary Ligation Induced Arrhythmia Model
This model evaluates the efficacy of drugs in suppressing arrhythmias arising from myocardial ischemia and infarction caused by the surgical ligation of a coronary artery.
| Drug | Class | Effective Dose | Efficacy Notes |
| This compound | Beta-blocker | 5 - 10 mg/kg (intravenous)[1] | Suppressed arrhythmias observed 48 hours after coronary ligation.[1] |
| Propranolol | Beta-blocker | 7.5 mg/kg (cumulative intravenous dose) | Abolished ventricular arrhythmias. |
Alternative Anti-Arrhythmic Agents in Canine Models
For a broader perspective, the following table includes dosages of other classes of anti-arrhythmic drugs used in various canine arrhythmia models.
| Drug | Class | Typical Intravenous Dose | Typical Oral Dose |
| Lidocaine | Class Ib | 2 mg/kg bolus, followed by 25-75 µg/kg/min CRI | N/A |
| Procainamide | Class Ia | 2 mg/kg slow bolus (up to 25 mg/kg), followed by 25-40 µg/kg/min CRI | 10-20 mg/kg every 8 hours (sustained release) |
| Sotalol | Class III / Beta-blocker | N/A | 1-2.5 mg/kg every 12 hours |
| Atenolol | Beta-blocker | N/A | 0.2-1 mg/kg every 12 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key canine arrhythmia models cited in this guide.
Halothane-Epinephrine Induced Arrhythmia
This protocol is designed to induce ventricular arrhythmias by sensitizing the myocardium with halothane and then challenging with an epinephrine infusion.
Procedure:
-
Healthy beagle dogs are anesthetized with 1.5% halothane delivered in oxygen.
-
A continuous intravenous infusion of epinephrine is initiated at a rate of 1.5 to 4 µg/kg/min.
-
The epinephrine infusion is maintained until a sustained ventricular tachycardia is observed on the electrocardiogram (ECG).
-
The test article (e.g., this compound) is then administered intravenously.
-
Continuous ECG monitoring is performed to assess the time to conversion to normal sinus rhythm and the duration of the anti-arrhythmic effect.
Two-Stage Coronary Ligation
This surgical model creates a region of myocardial infarction, leading to the development of ventricular arrhythmias.
Procedure:
-
Dogs are anesthetized, and a left thoracotomy is performed.
-
The left anterior descending (LAD) coronary artery is identified and a two-stage ligation is performed to induce a myocardial infarction.
-
The animals are allowed to recover for 24 to 48 hours, during which time spontaneous ventricular arrhythmias typically develop.
-
The test drug is administered, and the anti-arrhythmic efficacy is assessed, often using 24-hour ambulatory ECG (Holter) monitoring to quantify the reduction in premature ventricular contractions (PVCs) and other arrhythmic events.
Mechanism of Action: Beta-Adrenergic Signaling Pathway
This compound, as a non-selective beta-adrenergic antagonist, exerts its anti-arrhythmic effects by blocking the actions of catecholamines (epinephrine and norepinephrine) on the heart. This modulation of the beta-adrenergic signaling pathway leads to a reduction in heart rate, myocardial contractility, and conduction velocity.
The anti-arrhythmic action of this compound is primarily due to its blockade of beta-1 adrenergic receptors in the heart. This action counteracts the effects of sympathetic nervous system stimulation, which can be a trigger for arrhythmias. By reducing the intracellular signaling cascade that leads to increased calcium influx, this compound helps to stabilize the cardiac rhythm.
The data presented in this guide demonstrate that this compound is an effective anti-arrhythmic agent in canine models, with a potency that is comparable to other beta-blockers, albeit weaker than propranolol in the halothane-epinephrine model. The detailed experimental protocols provided herein offer a foundation for future research and comparative studies in the development of novel anti-arrhythmic therapies.
References
A Comparative Analysis of the Intrinsic Sympathomimetic Activity of Oxprenolol and Pindolol
A Guide for Researchers and Drug Development Professionals
Oxprenolol and pindolol are both non-selective beta-adrenergic receptor antagonists, commonly known as beta-blockers, that possess a unique pharmacological property known as intrinsic sympathomimetic activity (ISA). This partial agonist activity allows them to not only block the effects of potent endogenous catecholamines like epinephrine and norepinephrine but also to provide a low level of beta-receptor stimulation. This dual action results in a distinct clinical profile compared to beta-blockers lacking ISA. This guide provides a comparative analysis of the intrinsic sympathomimetic activity of this compound and pindolol, supported by experimental data, to aid researchers and drug development professionals in understanding their nuanced pharmacological differences.
Quantitative Comparison of Intrinsic Sympathomimetic Activity
The intrinsic sympathomimetic activity of a beta-blocker is a measure of its ability to stimulate the beta-adrenergic receptor in the absence of a full agonist. This is often expressed as the intrinsic activity (α), which is the maximal response of the partial agonist as a fraction of the maximal response of a full agonist like isoprenaline.
| Parameter | This compound | Pindolol | Reference |
| Intrinsic Activity (α) in isolated rat right atrium (β1-adrenoceptor) | Lower | Higher | [1] |
| Intrinsic Activity (α) in isolated rat uterus (β2-adrenoceptor) | Significantly higher than in atrium | Significantly higher than in atrium | [1] |
| Effect on Resting Heart Rate in Humans | Less pronounced reduction compared to non-ISA beta-blockers | Minimal to no reduction, or even a slight increase at low sympathetic tone | [2][3][4] |
| Effect on Exercise-Induced Tachycardia in Humans | Reduction comparable to other beta-blockers | Reduction comparable to other beta-blockers | |
| Positive Inotropic and Chronotropic Effects in Reserpinized Dogs | Moderate positive inotropic effects, no significant chronotropic effects | Strong positive chronotropic and inotropic efficacy |
Experimental Protocols
In Vitro Assessment of Intrinsic Sympathomimetic Activity in Isolated Rat Tissues
Objective: To determine and compare the intrinsic sympathomimetic activity of this compound and pindolol at β1 and β2-adrenoceptors.
Methodology:
-
Tissue Preparation: Isolated right atria (rich in β1-receptors) and uteri (rich in β2-receptors) from rats are suspended in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Measurement of Response:
-
In the right atrium, the spontaneous beating rate (chronotropic effect) is recorded.
-
In the uterus, which is pre-contracted with a suitable agent (e.g., potassium chloride), the relaxation response (tocolytic effect) is measured.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves are generated for the full agonist isoprenaline to establish the maximal response of the tissues.
-
Following washout, cumulative concentration-response curves for this compound and pindolol are established to determine their maximal stimulatory effects.
-
The intrinsic activity (α) is calculated as the ratio of the maximal response produced by the partial agonist to the maximal response produced by isoprenaline.
-
-
Antagonism Studies: To confirm the receptor subtype mediating the observed effects, selective β1 (e.g., pafenolol) and β2 (e.g., ICI 118551) antagonists are used to assess their ability to inhibit the responses to this compound and pindolol.
In Vivo Assessment of Hemodynamic Effects in Humans
Objective: To compare the effects of this compound and pindolol on cardiovascular parameters at rest and during exercise.
Methodology:
-
Study Design: A randomized, double-blind, crossover study design is often employed, where healthy volunteers or patients with conditions like hypertension or angina pectoris receive single or multiple doses of this compound, pindolol, a non-ISA beta-blocker (e.g., propranolol), and placebo.
-
Hemodynamic Measurements:
-
Resting Measurements: Heart rate, blood pressure, and cardiac output are measured in a supine position after a period of rest.
-
Exercise Testing: Subjects perform graded exercise on a bicycle ergometer or treadmill. Heart rate, blood pressure, and sometimes cardiac output are measured at different exercise intensities and at peak exercise.
-
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each treatment group. Statistical analysis is used to compare the effects of this compound and pindolol with each other and with placebo and a non-ISA beta-blocker.
Signaling Pathways and Experimental Workflow
The intrinsic sympathomimetic activity of this compound and pindolol is a consequence of their interaction with the β-adrenergic receptor, a G-protein coupled receptor (GPCR). As partial agonists, they induce a conformational change in the receptor that is intermediate between that induced by a full agonist and the inactive state. This leads to a submaximal activation of the downstream signaling cascade.
Caption: Beta-adrenergic receptor signaling pathway.
The diagram above illustrates the mechanism of action of full agonists, partial agonists (like this compound and pindolol), and antagonists at the β-adrenergic receptor. Full agonists induce a maximal response, while partial agonists elicit a submaximal response. Antagonists block the receptor, preventing activation by either agonists or partial agonists.
Caption: Experimental workflow for ISA comparison.
This workflow outlines the key steps in both in vitro and in vivo experimental designs used to compare the intrinsic sympathomimetic activity of this compound and pindolol.
Discussion and Conclusion
The experimental data consistently indicate that pindolol possesses a higher degree of intrinsic sympathomimetic activity than this compound. This is evident from both in vitro studies measuring intrinsic activity and in vivo studies observing more pronounced effects on resting heart rate and cardiac contractility.
The clinical implications of these differences are significant. The stronger ISA of pindolol may be advantageous in patients with resting bradycardia or those who experience excessive fatigue with non-ISA beta-blockers. By maintaining a near-normal resting heart rate and cardiac output, pindolol may be better tolerated in these individuals. Conversely, the lower ISA of this compound might be preferable in situations where any degree of sympathomimetic stimulation is undesirable.
For drug development professionals, the distinct ISA profiles of this compound and pindolol highlight the potential for fine-tuning the pharmacological properties of beta-blockers to achieve specific therapeutic goals. The choice between a beta-blocker with high or moderate ISA will depend on the target patient population and the desired balance between beta-blockade and sympathomimetic stimulation. Further research into the molecular determinants of partial agonism at the beta-adrenergic receptor could lead to the development of novel beta-blockers with even more refined and clinically beneficial ISA profiles.
References
- 1. The beta 1- and beta 2-adrenoceptor stimulatory effects of alprenolol, this compound and pindolol: a study in the isolated right atrium and uterus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sympathomimetic and cardiodepressant effects of acebutolol, this compound, pindolol, and propranolol. A comparative study on changes in hemodynamics, contractility, heart rate, and AV-conduction time at therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of pindolol and propranolol on heart rate after acute and chronic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxprenolol's Efficacy in Angina Pectoris
For researchers and drug development professionals navigating the therapeutic landscape of angina pectoris, a thorough understanding of the comparative efficacy of various treatment options is paramount. This guide provides a detailed cross-study comparison of Oxprenolol, a non-selective beta-blocker, against other anti-anginal agents, supported by quantitative data from clinical trials.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters of this compound in comparison to other beta-blockers. The data is extracted from various clinical trials, and it is important to note that direct head-to-head comparisons across all agents are limited. The presented data reflects the outcomes from individual studies and should be interpreted within the context of their specific methodologies.
| Drug Class | Drug | Dosage | Key Efficacy Parameters | Study Reference |
| Non-selective Beta-Blocker | This compound (slow release) | 160 mg once daily | - Average anginal attacks: 11/month | [1] |
| - Treadmill walking time to onset of angina: Decreased at 24 hours post-dose | [1] | |||
| Non-selective Beta-Blocker | Propranolol | 40 mg four times daily | - Average anginal attacks: 8/month | [1] |
| - Treadmill walking time to onset of angina: Consistent effect at 4 and 12 hours post-dose | [1] | |||
| Non-selective Beta-Blocker | Nadolol | 160 mg once daily | - Lowest anginal attack rate among comparators | [2] |
| - Lowest glyceryl trinitrate consumption among comparators | ||||
| Cardioselective Beta-Blocker | Atenolol | 100 mg once daily | - Significant reduction in weekly anginal attacks (from 4 ± 0.4 to 1 ± 0.2) | |
| - Significant increase in peak exercise capacity | ||||
| Cardioselective Beta-Blocker | Bisoprolol | 10 mg once daily | - Significant reduction in weekly anginal attacks (from 5 ± 0.5 to 2 ± 0.6) | |
| - Significant increase in peak exercise capacity |
Note: The difference in anginal attacks between slow-release this compound and Propranolol was not statistically significant in the cited study. Nadolol demonstrated a more potent anti-anginal effect compared to sustained-release this compound in a comparative trial. Atenolol and Bisoprolol have been shown to be effective in reducing anginal attack frequency and increasing exercise capacity. Direct comparative trials between this compound and Bisoprolol or calcium channel blockers for angina pectoris were not prominently available in the reviewed literature.
Experimental Protocols
The methodologies of clinical trials evaluating anti-anginal drugs typically adhere to a structured framework to ensure the validity and reproducibility of the results. Below is a generalized experimental protocol based on common practices in the field.
A Typical Experimental Protocol for an Anti-Anginal Clinical Trial:
-
Study Design: Most trials employ a randomized, double-blind, crossover, or parallel-group design. A placebo control is often included, especially in initial efficacy studies.
-
Patient Population: Participants are typically adults with a documented history of stable exertional angina pectoris. Inclusion criteria often require a certain frequency of anginal attacks and positive exercise stress test results.
-
Dosage and Administration: The study drug and comparator agents are administered at fixed doses or are titrated to an effective and tolerated level over a specified period.
-
Efficacy Endpoints: The primary efficacy endpoints commonly include:
-
Frequency of anginal attacks (recorded in patient diaries).
-
Consumption of short-acting nitrates (e.g., glyceryl trinitrate).
-
Exercise tolerance testing (e.g., treadmill or bicycle ergometry), measuring time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.
-
-
Safety and Tolerability: Adverse events are systematically recorded and evaluated throughout the study period.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of non-selective beta-blockers and a typical experimental workflow for an angina pectoris clinical trial.
Conclusion
This compound is an established non-selective beta-blocker for the management of angina pectoris. The available clinical data suggests its efficacy is comparable to other non-selective beta-blockers like propranolol in terms of reducing anginal attack frequency, although some studies indicate differences in the consistency of effect on exercise tolerance, particularly with slow-release formulations. More potent beta-blockers like nadolol may offer superior anti-anginal benefits. The choice of a specific beta-blocker should be guided by the individual patient's clinical profile, comorbidities, and the specific pharmacological properties of the agent. Further direct, large-scale comparative trials would be beneficial to more definitively position this compound against newer cardioselective beta-blockers and other classes of anti-anginal drugs.
References
Evaluating the Long-Term Safety Profile of Oxprenolol Compared to Newer Beta-Blockers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of the long-term safety profiles of established versus newer pharmaceuticals is paramount for innovation and informed decision-making. This guide provides an objective comparison of the long-term safety of the first-generation non-selective beta-blocker, oxprenolol, with three newer-generation agents: carvedilol, nebivolol, and bisoprolol. The comparison is supported by available experimental data, detailed methodologies, and visualizations of relevant signaling pathways.
This compound, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), has been a valuable tool in cardiovascular medicine.[1][2][3] However, the development of newer beta-blockers with distinct pharmacological properties, such as cardioselectivity and vasodilatory effects, necessitates a re-evaluation of its long-term safety in comparison. This guide aims to provide a comprehensive overview to inform research and development in cardiovascular therapeutics.
Pharmacological Differentiation: A Foundation for Safety Profiles
The long-term safety of a beta-blocker is intrinsically linked to its pharmacological characteristics. This compound's non-selectivity for β1 and β2 adrenergic receptors, coupled with its partial agonist activity (ISA), and high lipophilicity, defines its side-effect profile.[1][2] In contrast, newer agents have been engineered to offer more targeted actions.
-
Carvedilol is a non-selective beta-blocker that also blocks α1-adrenergic receptors, leading to vasodilation. It also exhibits antioxidant properties.
-
Nebivolol is a highly β1-selective beta-blocker that causes vasodilation through the stimulation of nitric oxide (NO) production via the L-arginine/NO pathway.
-
Bisoprolol is a highly β1-selective beta-blocker without ISA, offering targeted blockade of cardiac β1 receptors.
These fundamental differences in mechanism of action are hypothesized to translate into distinct long-term safety and tolerability profiles.
Comparative Safety Data: A Tabular Overview
Direct long-term, head-to-head comparative trials between this compound and these specific newer beta-blockers are limited. The following tables summarize available quantitative data from various comparative studies, including those comparing classes of beta-blockers with similar properties.
Table 1: Comparison of Common Adverse Effects (Frequency %)
| Adverse Effect | This compound (Non-selective with ISA) | Carvedilol (Non-selective, α1-blocker) | Nebivolol (β1-selective, NO-mediated vasodilation) | Bisoprolol (β1-selective) |
| Fatigue | Common | Common | Lower incidence than older β-blockers | Common |
| Dizziness | Common | Common | Lower incidence than older β-blockers | Common |
| Bradycardia | Can occur | Less frequent than with bisoprolol | Less bradycardia than atenolol | Can occur |
| Bronchospasm | Higher risk due to β2-blockade | Risk due to non-selectivity | Lower risk due to high β1-selectivity | Lower risk due to high β1-selectivity |
| CNS Effects (e.g., insomnia, nightmares) | Higher incidence due to high lipophilicity | Can occur | Lower incidence | Lower incidence due to lower lipophilicity |
| Sexual Dysfunction | Can occur | Can occur | May be useful in patients with erectile dysfunction on other β-blockers | Can occur |
| Cold Extremities | Common | Can occur | Lower incidence | Can occur |
Note: Direct comparative percentages are often unavailable. The table reflects the relative incidence and risk based on pharmacological properties and available clinical data.
Table 2: Impact on Metabolic and Cardiovascular Parameters
| Parameter | This compound | Carvedilol | Nebivolol | Bisoprolol |
| Lipid Profile | ISA may protect against decreased HDL and increased triglycerides seen with non-ISA agents | Neutral or slightly favorable effect | Favorable metabolic profile | Does not affect lipid metabolism |
| Glucose Metabolism | Less interference with glycogenolysis due to ISA compared to non-ISA, non-selective agents | Neutral effect | Good metabolic profile | Does not affect carbohydrate metabolism |
| All-Cause Mortality (vs. other β-blockers) | Data limited in direct modern comparisons | No significant difference compared to traditional non-selective beta-blockers in some studies | - | Associated with reduced mortality compared to other β-blockers in some real-world studies |
| Cardiovascular Events (vs. other β-blockers) | Data limited in direct modern comparisons | No significant difference in some comparisons with propranolol | - | Associated with a long-term reduction in the risk of various cardiovascular events compared to other β-blockers |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of safety data. Below are representative experimental protocols for assessing the safety and tolerability of beta-blockers in a clinical trial setting.
Protocol: Randomized, Double-Blind, Controlled Trial for Long-Term Safety Assessment
-
Study Design: A multi-center, randomized, double-blind, active-controlled, parallel-group study with a duration of at least one year.
-
Patient Population: Adult patients (aged 18-75) with a diagnosis of mild-to-moderate essential hypertension. Key exclusion criteria would include asthma or severe COPD, severe bradycardia, second- or third-degree heart block, and severe renal or hepatic impairment.
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either the investigational beta-blocker or the active comparator. Both patients and investigators are blinded to the treatment allocation.
-
Dosing and Titration: Treatment is initiated at the lowest recommended dose and titrated upwards at specified intervals (e.g., every 2-4 weeks) based on blood pressure response and tolerability, up to the maximum recommended dose.
-
Safety Assessments:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, including their severity, duration, and relationship to the study drug. Specific inquiry is made for common beta-blocker-related side effects (fatigue, dizziness, bradycardia, bronchospasm, sleep disturbances, sexual dysfunction).
-
Vital Signs: Heart rate and blood pressure are measured at each visit.
-
Electrocardiograms (ECGs): 12-lead ECGs are performed at baseline and at regular intervals throughout the study to monitor for effects on cardiac conduction.
-
Laboratory Tests: Blood samples are collected at baseline and periodically to assess renal function (e.g., creatinine), liver function (e.g., ALT, AST), lipid profile (total cholesterol, HDL, LDL, triglycerides), and glucose metabolism (fasting glucose, HbA1c).
-
Pulmonary Function Tests: In a subset of patients with mild COPD, spirometry may be performed at baseline and during treatment to assess the impact on respiratory function.
-
-
Statistical Analysis: The incidence of AEs is compared between the treatment groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test). Changes in laboratory parameters, vital signs, and ECG intervals are analyzed using analysis of covariance (ANCOVA), with baseline values as a covariate.
Signaling Pathways and Their Relation to Safety Profiles
The distinct safety profiles of these beta-blockers can be attributed to their differential effects on intracellular signaling pathways.
This compound: Non-Selective Beta-Blockade with Intrinsic Sympathomimetic Activity
This compound blocks both β1 and β2 adrenergic receptors. Its ISA means that it also weakly stimulates these receptors. This partial agonism may mitigate some of the negative effects of pure antagonists, such as profound bradycardia and bronchoconstriction. However, its non-selectivity still carries a risk of β2-mediated side effects, and its high lipophilicity allows it to cross the blood-brain barrier, leading to a higher incidence of central nervous system (CNS) side effects.
Carvedilol: Non-Selective Beta-Blockade with Alpha-1 Blockade
Carvedilol's blockade of β1, β2, and α1 receptors results in both reduced heart rate and contractility, and vasodilation. This combined action can be beneficial for blood pressure control but also carries the risk of orthostatic hypotension. Recent research also suggests that carvedilol may act as a biased agonist at the β1-adrenergic receptor, preferentially activating certain downstream signaling pathways which could contribute to its cardioprotective effects.
Nebivolol: Beta-1 Selectivity and NO-Mediated Vasodilation
Nebivolol's high selectivity for β1 receptors minimizes the risk of β2-mediated side effects like bronchospasm. Its unique vasodilatory effect is mediated by the stimulation of endothelial nitric oxide synthase (eNOS) through a β3-adrenergic receptor agonism, leading to increased nitric oxide (NO) production and subsequent vasodilation. This mechanism is distinct from the α1-blockade of carvedilol and contributes to its favorable hemodynamic and metabolic profile.
Bisoprolol: High Beta-1 Selectivity
Bisoprolol's primary mechanism is its high-affinity, selective blockade of β1-adrenergic receptors in the heart. This cardioselectivity leads to a reduction in heart rate and contractility with a lower risk of peripheral and bronchial side effects compared to non-selective beta-blockers. Its low lipophilicity also results in fewer CNS-related adverse events.
Conclusion
The long-term safety profile of a beta-blocker is a complex interplay of its receptor selectivity, intrinsic sympathomimetic activity, vasodilatory properties, and pharmacokinetic characteristics. While direct, long-term comparative data between this compound and newer agents like carvedilol, nebivolol, and bisoprolol are not abundant, an understanding of their distinct pharmacological profiles allows for informed hypotheses regarding their long-term safety.
Newer, more selective beta-blockers, and those with vasodilatory properties, generally appear to offer a more favorable side-effect profile, particularly concerning respiratory, metabolic, and central nervous system effects, when compared to older, non-selective agents like this compound. However, the intrinsic sympathomimetic activity of this compound may offer some advantages in specific patient populations by mitigating excessive bradycardia.
For drug development professionals, the evolution from non-selective beta-blockers to highly selective and multi-action agents provides a clear trajectory for future innovation. The focus remains on maximizing therapeutic benefit in cardiovascular diseases while minimizing the burden of adverse effects, thereby improving patient adherence and long-term outcomes. Further long-term, head-to-head comparative safety studies are warranted to provide a more definitive evidence base for clinical decision-making and to guide the development of the next generation of beta-blockers.
References
Oxprenolol vs. Placebo: A Statistical Analysis of Patient Outcomes in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed comparison of patient outcomes in clinical trials evaluating the efficacy of the non-selective beta-blocker, oxprenolol, against a placebo. The data presented is aggregated from various studies focusing on key therapeutic areas for beta-blocker application: hypertension, angina pectoris, anxiety, and myocardial infarction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical trial design.
Mechanism of Action: Beta-Adrenergic Blockade
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. Its therapeutic effects are primarily achieved by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to these receptors. This blockade leads to a reduction in sympathetic nervous system activity.
Key physiological effects of this compound include:
-
Reduced Heart Rate (Negative Chronotropic Effect): By blocking β1 receptors in the heart, this compound decreases the heart rate.
-
Reduced Myocardial Contractility (Negative Inotropic Effect): It lessens the force of the heart's contractions.
-
Lowered Blood Pressure: The combination of reduced heart rate and contractility, along with the inhibition of renin release from the kidneys (mediated by β1 and β2 receptors), contributes to its antihypertensive effect.[1]
-
Intrinsic Sympathomimetic Activity (ISA): this compound also possesses partial agonist activity, which means it can cause a slight activation of the beta-adrenergic receptors. This property may contribute to a lower incidence of severe bradycardia compared to other beta-blockers without ISA.[2]
Signaling Pathway of this compound's Action
The following diagram illustrates the beta-adrenergic signaling pathway and the inhibitory effect of this compound.
References
Safety Operating Guide
Proper Disposal of Oxprenolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of oxprenolol is a critical component of laboratory safety and environmental responsibility. This compound, a non-selective beta-blocker, is classified as toxic if swallowed and harmful to aquatic life with long-lasting effects. Therefore, it is imperative that this compound is not disposed of through standard waste streams or sanitary sewers.
This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, aligning with regulatory guidelines and promoting best practices in chemical waste management.
Core Disposal Procedures
The primary and mandated method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal company. This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.
Step-by-Step Guidance for this compound Waste Management:
-
Segregation: All waste materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and glassware, must be segregated from non-hazardous laboratory waste.
-
Containerization: Use clearly labeled, sealed, and appropriate waste containers for the collection of this compound waste. The containers should be in good condition and compatible with the chemical.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
In-Lab Chemical Degradation (for research purposes only)
For research into the degradation of this compound, advanced oxidation processes (AOPs) have shown potential for breaking down beta-blockers. These methods should be considered experimental and require careful optimization and validation before implementation as a pre-treatment step. The final treated solution must still be disposed of as hazardous waste unless proven to be non-hazardous through analytical testing.
Experimental Protocols for Degradation Studies:
It is crucial to note that the following protocols are based on studies of similar beta-blockers and would require optimization for this compound.
1. Photocatalytic Degradation using Titanium Dioxide (TiO₂):
-
Objective: To degrade this compound in an aqueous solution using TiO₂ as a photocatalyst under UV irradiation.
-
Materials: this compound solution (known concentration), TiO₂ nanoparticles (e.g., Degussa P25), UV lamp (e.g., 365 nm), magnetic stirrer, reaction vessel (quartz or borosilicate glass).
-
Procedure:
-
Prepare a stock solution of this compound in ultrapure water.
-
In the reaction vessel, create a suspension of TiO₂ in the this compound solution. A typical catalyst loading is 0.5-2.0 g/L.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with the UV lamp while continuously stirring.
-
Withdraw samples at regular intervals.
-
Filter the samples (e.g., using a 0.22 µm syringe filter) to remove the TiO₂ catalyst before analysis.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
2. Ozonation:
-
Objective: To degrade this compound in an aqueous solution using ozone.
-
Materials: this compound solution (known concentration), ozone generator, gas diffuser, reaction vessel, magnetic stirrer, and an ozone destruction unit.
-
Procedure:
-
Prepare a stock solution of this compound in ultrapure water.
-
Place the solution in the reaction vessel equipped with a magnetic stirrer and a gas diffuser.
-
Bubble ozone gas through the solution at a controlled flow rate.
-
The off-gas should be passed through an ozone destruction unit (e.g., containing manganese dioxide or activated carbon) to prevent the release of ozone into the laboratory atmosphere.
-
Withdraw samples at regular intervals.
-
Quench any residual ozone in the samples immediately, for example, by adding a small amount of sodium thiosulfate.
-
Analyze the concentration of this compound in the samples using HPLC or another appropriate method.
-
Quantitative Data on Environmental Impact
| Parameter | Value/Classification | Source |
| GHS Hazard Statement | H301: Toxic if swallowed | PubChem[1] |
| GHS Hazard Statement | H412: Harmful to aquatic life with long lasting effects | PubChem[2] |
| Acute Toxicity (LC50) - Daphnia magna (48h) | Data not available | |
| Acute Toxicity (LC50) - Pimephales promelas (96h) | Data not available |
The lack of specific LC50 data underscores the importance of treating this compound as a substance with significant potential for environmental harm and adhering strictly to the recommended disposal procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Oxprenolol
This document provides essential safety and logistical information for the handling and disposal of Oxprenolol in a laboratory setting. Adherence to these procedural guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals. This compound hydrochloride is classified as toxic if swallowed and is harmful to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the necessary level of personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Eyes/Face | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[2]. |
| Hands | Chemical-Resistant Gloves | Use standard BS EN 374:2003 gloves or equivalent[1]. Inspect gloves prior to use. For hazardous drugs, consider double-gloving[3]. Wash and dry hands thoroughly after handling. |
| Body | Protective Clothing / Gown | Wear appropriate protective clothing. For extensive handling, a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
| Respiratory | Respirator | A suitable respirator should be used if a risk assessment indicates it is necessary, or if dust/aerosols are generated. Use a full-face respirator if exposure limits are exceeded or irritation occurs. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Stations: Ensure the laboratory is equipped with a safety shower and an eye wash station.
Handling Protocol:
-
Preparation: Before handling, wash hands thoroughly and put on all required PPE as specified in the table above.
-
Manipulation: Conduct all procedures in a way that avoids the formation of dust and aerosols. Avoid all contact with eyes, skin, and clothing, and prevent inhalation.
-
Restrictions: Do not eat, drink, or smoke in the area where this compound is being handled.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly. Immediately remove any clothing that becomes contaminated.
Storage:
-
Store the substance at room temperature or as directed by the supplier. For long-term storage of the chemical, -20°C may be required.
-
Stock solutions should be stored in separate packages to avoid repeated freeze-thaw cycles. At -20°C, use within one month; at -80°C, use within six months.
-
Keep the container tightly closed in a dry and well-ventilated place.
Emergency Procedures: Spill Management
-
Evacuation: Immediately evacuate personnel from the affected area.
-
Ventilation: Ensure the area is adequately ventilated.
-
Secure Area: Remove all sources of ignition.
-
Containment: Do not let the product enter drains. Cover the spillage with a suitable absorbent material (e.g., vermiculite, sand, or earth).
-
Cleanup: Wearing appropriate PPE, sweep up the absorbed material and place it into a suitable, closed container for disposal. Avoid breathing any vapors, mist, or gas during cleanup.
Disposal Plan
All waste materials, including the substance itself, contaminated absorbents, and used PPE, must be treated as hazardous waste and disposed of accordingly.
Disposal Protocol:
-
Collection: Place this compound waste and contaminated materials into a clearly labeled, sealed container.
-
Primary Disposal Method: The preferred method for disposal is a designated drug take-back program. Check with local environmental authorities or institutional safety officers for available programs.
-
Alternative Disposal Method: If a take-back option is not available, the waste may be disposed of in the trash after following these steps:
-
Remove the material from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to people or animals who might go through the trash.
-
Place the mixture into a sealable container, such as a resealable plastic bag or an empty can, to prevent leakage.
-
Place the sealed container in the trash.
-
-
Environmental Precaution: Avoid release to the environment. Do not flush this compound down the toilet or drain unless it is explicitly on the FDA's "flush list," which it is not.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
